6-Nitropyridine-2-carbonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6(10)4-2-1-3-5(8-4)9(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMDTOJHWIBAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664735 | |
| Record name | 6-Nitropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60780-83-8 | |
| Record name | 6-Nitropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Nitropyridine-2-carbonyl chloride: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitropyridine-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical structure, formula, and physical properties, alongside a detailed experimental protocol for its synthesis from 6-Nitropyridine-2-carboxylic acid.
Core Compound Specifications
This compound is a reactive acyl chloride derivative of pyridine. The presence of a nitro group and a carbonyl chloride functional group on the pyridine ring makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C₆H₃ClN₂O₃ | [1] |
| Molecular Weight | 186.55 g/mol | [1] |
| CAS Number | Not explicitly found for the chloride, but the precursor acid is 26893-68-5 |
Precursor Compound: 6-Nitropyridine-2-carboxylic acid
The direct precursor for the synthesis of this compound is 6-Nitropyridine-2-carboxylic acid. Its properties are well-documented and crucial for the successful synthesis of the target compound.
| Property | Value | Source |
| Chemical Name | 6-Nitropyridine-2-carboxylic acid | |
| Molecular Formula | C₆H₄N₂O₄ | |
| Molecular Weight | 168.11 g/mol | |
| CAS Number | 26893-68-5 | |
| Melting Point | 169-172 °C | |
| Appearance | Solid |
Synthesis of this compound: An Experimental Protocol
The conversion of 6-Nitropyridine-2-carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. This protocol is based on established methods for the synthesis of similar acyl chlorides.
Reaction:
6-Nitropyridine-2-carboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to yield this compound. The reaction is typically performed in an inert solvent with a catalytic amount of N,N-dimethylformamide (DMF).
Materials:
-
6-Nitropyridine-2-carboxylic acid
-
Oxalyl chloride (or thionyl chloride)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
N,N-dimethylformamide (DMF), catalytic amount
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: A clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 6-Nitropyridine-2-carboxylic acid. The apparatus is placed under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Anhydrous dichloromethane is added to the flask to suspend the carboxylic acid.
-
Catalyst Addition: A catalytic amount of DMF (a few drops) is added to the suspension.
-
Chlorinating Agent Addition: Oxalyl chloride (or thionyl chloride) is added dropwise to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and may produce gaseous byproducts (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride).
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete. The completion of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Work-up: Once the reaction is complete, the solvent and any excess chlorinating agent are removed under reduced pressure using a rotary evaporator. The crude this compound is obtained as a solid or oil and can be used in the next step without further purification or can be purified by distillation or crystallization if necessary.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Chlorinating agents like oxalyl chloride and thionyl chloride are moisture-sensitive and should be handled under anhydrous conditions.
Structural Representation and Synthesis Workflow
The structure of this compound and the workflow for its synthesis are depicted below.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the physicochemical properties and a generalized synthetic approach for 6-Nitropyridine-2-carbonyl chloride, a key intermediate in the synthesis of various heterocyclic compounds.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Notes |
| Molecular Weight | 186.55 g/mol | Calculated based on the chemical formula (C₆H₃ClN₂O₃). |
| Density | Data not available in public literature. | The density has not been experimentally determined or reported in available literature. |
Synthesis of this compound: An Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method involves the chlorination of its precursor, 6-Nitropyridine-2-carboxylic acid. This method is analogous to the synthesis of other pyridine carbonyl chlorides. The following protocol is a generalized procedure based on established chemical principles.
Reaction: Conversion of a carboxylic acid to an acyl chloride using a chlorinating agent.
Starting Material: 6-Nitropyridine-2-carboxylic acid Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Solvent: An inert solvent such as Dichloromethane (DCM) or Toluene. A catalytic amount of N,N-Dimethylformamide (DMF) is often used with oxalyl chloride.
General Procedure:
-
Preparation: A solution of 6-Nitropyridine-2-carboxylic acid in an inert solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmospheric moisture with a drying tube.
-
Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the solution at room temperature. An excess of the chlorinating agent is typically used to ensure complete conversion.
-
Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for a period of time, typically 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure, a process that may require an azeotropic distillation with additional toluene.
-
Purification: The resulting crude this compound can be purified by distillation under reduced pressure or by crystallization.
Note: this compound is expected to be a reactive and moisture-sensitive compound and should be handled in a fume hood with appropriate personal protective equipment.
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic pathway for the preparation of this compound from its corresponding carboxylic acid.
Caption: Synthetic pathway of this compound.
6-Nitropyridine-2-carbonyl chloride melting and boiling point
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridine-2-carbonyl chloride is a reactive chemical intermediate of interest in organic synthesis, particularly for the introduction of the 6-nitropicolinoyl moiety. This functional group is a potential building block in the development of novel pharmaceutical compounds and other bioactive molecules. Due to its reactive nature as an acyl chloride, it is often synthesized and used immediately in situ. This guide provides a summary of its available physicochemical properties, a detailed experimental protocol for its likely synthesis, and a workflow diagram illustrating the synthetic pathway.
Physicochemical Properties
Table 1: Physicochemical Data of this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₃ClN₂O₃ | 186.56 | Not available | Not available |
| 6-Nitropyridine-2-carboxylic acid | C₆H₄N₂O₄ | 168.11 | 169 - 172 | Not available |
Experimental Protocols
The synthesis of this compound typically proceeds via the chlorination of its corresponding carboxylic acid. The following is a generalized, yet detailed, experimental protocol based on standard laboratory procedures for the formation of acyl chlorides from carboxylic acids using oxalyl chloride, a common and effective chlorinating agent.
Synthesis of this compound from 6-Nitropyridine-2-carboxylic acid
Objective: To prepare this compound for use as a reactive intermediate in organic synthesis.
Materials:
-
6-Nitropyridine-2-carboxylic acid
-
Oxalyl chloride (or Thionyl chloride)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent (e.g., 1,2-dichloroethane, toluene)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, two or three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and CO byproducts), and a dropping funnel, is flushed with an inert gas (e.g., Nitrogen or Argon) to ensure anhydrous conditions.
-
Reactant Addition: 6-Nitropyridine-2-carboxylic acid is added to the flask, followed by the addition of a suitable anhydrous solvent such as dichloromethane. The mixture is stirred to form a suspension.
-
Catalyst Addition: A catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) is added to the stirred suspension.
-
Addition of Chlorinating Agent: Oxalyl chloride (typically 1.5 to 2.0 molar equivalents) is dissolved in a small amount of the anhydrous solvent and added to the dropping funnel. The oxalyl chloride solution is then added dropwise to the stirred suspension of the carboxylic acid at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of gas evolution (HCl and CO). The reaction mixture typically becomes a clear solution as the starting material is converted to the more soluble acyl chloride. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion.
-
Isolation (if required): Upon completion of the reaction, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly for the next synthetic step. Due to its reactivity and potential instability, it is often prepared and used without further purification.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Oxalyl chloride and thionyl chloride are corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction evolves toxic gases (HCl, CO) and should be equipped with a gas scrubber.
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the Synthesis of 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridine-2-carbonyl chloride is a reactive building block characterized by the presence of an electron-withdrawing nitro group and a highly electrophilic acyl chloride functional group. This combination makes it a valuable reagent for introducing the 6-nitropicolinoyl moiety into a variety of molecular scaffolds, a common strategy in the synthesis of biologically active molecules. The conversion of the parent carboxylic acid, 6-Nitropyridine-2-carboxylic acid, to the acyl chloride is a critical activation step that enhances its reactivity towards nucleophiles such as amines, alcohols, and carbanions.
Physicochemical Data
Quantitative data for the starting material and the target product are summarized in the tables below.
Table 1: Properties of the Starting Material: 6-Nitropyridine-2-carboxylic acid
| Property | Value | Reference |
| Synonyms | 6-Nitro-2-picolinic acid | [1] |
| CAS Number | 26893-68-5 | [1] |
| Molecular Formula | C₆H₄N₂O₄ | [1] |
| Molecular Weight | 168.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 169-172 °C | [1] |
| Purity (typical) | 97% | [1] |
Table 2: Predicted Properties of the Product: this compound
| Property | Value |
| Molecular Formula | C₆H₃ClN₂O₃ |
| Molecular Weight | 186.56 g/mol |
| Appearance | Expected to be a crystalline solid |
Note: Experimental data for the product were not found in the performed search. The molecular weight is calculated from the molecular formula.
Proposed Synthetic Protocol
The following protocol is based on analogous and well-established procedures for the synthesis of similar acyl chlorides, such as picolinoyl chloride.[2][3][4] The use of thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a common and effective method for this transformation.[3][5]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment:
-
6-Nitropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 6-Nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene (approximately 10 mL per gram of carboxylic acid).
-
Addition of Reagents: To the stirred suspension, add a catalytic amount of DMF (e.g., 2-3 drops). Then, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. The addition of thionyl chloride may cause gas evolution (HCl and SO₂), so it should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with anhydrous toluene (2 x 10 mL) may be performed.
-
Isolation: The resulting crude this compound is often obtained as a solid and can be used directly for subsequent reactions without further purification. If a higher purity is required, recrystallization from a non-protic solvent like hexane or dichloromethane may be attempted, although care must be taken due to the compound's reactivity.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubbing system.
-
All glassware must be thoroughly dried to prevent the hydrolysis of thionyl chloride and the product.
-
The product, this compound, is expected to be moisture-sensitive and corrosive. It should be handled under anhydrous conditions.
Experimental Workflow and Logic
The synthesis of this compound follows a logical progression from starting material preparation to the final product isolation.
Caption: Workflow diagram for the synthesis of this compound.
Mechanism of Action
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a highly reactive chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The catalytic amount of DMF accelerates the reaction by forming a Vilsmeier reagent with thionyl chloride, which is a more potent chlorinating agent.
Caption: Simplified mechanism of carboxylic acid chlorination with thionyl chloride.
This technical guide provides a foundational understanding and a practical, albeit proposed, methodology for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific experimental setup and safety considerations.
References
An In-depth Technical Guide to 6-Nitropyridine-2-carbonyl chloride (CAS Number: 26893-68-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitropyridine-2-carbonyl chloride, a key building block in synthetic and medicinal chemistry. This document consolidates its chemical properties, detailed experimental protocols for its synthesis and application, and its relevance in the development of targeted therapeutics.
Core Chemical Identity and Properties
It is important to clarify that the CAS number 26893-68-5 corresponds to 6-Nitropyridine-2-carboxylic acid , the precursor to the title compound, this compound. The carbonyl chloride is a reactive derivative synthesized from the carboxylic acid and is typically used in subsequent reactions without isolation.
Physicochemical Data of 6-Nitropyridine-2-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 26893-68-5 | [1] |
| Molecular Formula | C₆H₄N₂O₄ | [1] |
| Molecular Weight | 168.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 169-172 °C | [1] |
| Synonyms | 6-Nitro-2-picolinic acid | [1] |
Synthesis and Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 6-Nitropyridine-2-carboxylic acid to its corresponding acyl chloride. This is a standard procedure in organic synthesis, often utilizing thionyl chloride.
Materials:
-
6-Nitropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 6-Nitropyridine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane or toluene, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Acylation of an Amine with this compound (General Procedure)
This protocol outlines a general method for the acylation of a primary or secondary amine with the in situ prepared this compound to form the corresponding amide.
Materials:
-
Crude this compound (from Protocol 1)
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Dry glassware under an inert atmosphere
Procedure:
-
Dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent and cool the solution to 0 °C.
-
Dissolve the crude this compound in the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Nitropyridine derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. The this compound core is a key intermediate in the synthesis of inhibitors for several important enzyme classes, including Janus kinases (JAKs) and Glycogen Synthase Kinase-3 (GSK-3).
Role in the Synthesis of JAK2 Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. This compound can be utilized in the synthesis of potent and selective JAK2 inhibitors.
Below is a conceptual workflow for the synthesis of a generic JAK2 inhibitor using a nitropyridine building block.
Caption: Synthetic workflow for a generic JAK2 inhibitor.
JAK-STAT Signaling Pathway
The following diagram illustrates the key steps in the JAK-STAT signaling pathway, which is a target for inhibitors synthesized from this compound.
Caption: The JAK-STAT signaling pathway.
Role in the Synthesis of GSK-3 Inhibitors
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes. Nitropyridine-based compounds have been explored as potent GSK-3 inhibitors.
GSK-3 Signaling Pathway in Neurodegeneration
The diagram below outlines the role of GSK-3 in neuronal function and its implication in neurodegenerative diseases, highlighting it as a key therapeutic target.
Caption: Role of GSK-3 in neurodegeneration.
Conclusion
This compound, derived from its corresponding carboxylic acid (CAS 26893-68-5), is a versatile and valuable reagent for the synthesis of complex organic molecules with significant biological activity. Its application in the development of targeted inhibitors for enzymes such as JAK2 and GSK-3 underscores its importance in modern drug discovery. The protocols and pathways detailed in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
Spectroscopic Profile of 6-Nitropyridine-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 6-Nitropyridine-2-carbonyl chloride, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on analogous compounds and first principles. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 - 8.5 | d | ~8 | H-3 |
| ~8.0 - 8.3 | t | ~8 | H-4 |
| ~7.8 - 8.1 | d | ~8 | H-5 |
Prediction Basis: The electron-withdrawing effects of the nitro group and the carbonyl chloride group will deshield the protons on the pyridine ring, shifting them downfield. The splitting pattern arises from the coupling between adjacent protons.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (carbonyl) |
| ~155 - 160 | C-6 |
| ~150 - 155 | C-2 |
| ~140 - 145 | C-4 |
| ~125 - 130 | C-3 |
| ~120 - 125 | C-5 |
Prediction Basis: The carbonyl carbon is expected to be the most downfield signal. The carbons attached to the nitro group (C-6) and the carbonyl chloride (C-2) will also be significantly deshielded. The chemical shifts of other carbons are predicted based on the substituent effects on the pyridine ring.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 - 1800 | Strong | C=O stretch (acid chloride) |
| ~1580 - 1610 | Medium-Strong | C=C/C=N stretch (aromatic ring) |
| ~1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~1100 - 1200 | Medium | C-Cl stretch |
| ~700 - 900 | Medium-Strong | C-H out-of-plane bending |
Prediction Basis: The carbonyl stretch of an acid chloride is typically at a high wavenumber. The nitro group has characteristic strong symmetric and asymmetric stretching bands. The pyridine ring vibrations and C-H bends are also expected in their typical regions.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~186/188 | Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes |
| ~151 | [M - Cl]⁺ |
| ~123 | [M - Cl - CO]⁺ |
| ~77 | Pyridine fragment |
Prediction Basis: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound. Fragmentation is likely to occur via the loss of the chlorine atom and the carbonyl group.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the compound's solubility and the absence of solvent signals in the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z).
-
ESI-MS: Infuse the sample solution into the ESI source where a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions. This is a softer ionization technique often used for less volatile or thermally labile compounds.
-
The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Stability and Storage of 6-Nitropyridine-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Nitropyridine-2-carbonyl chloride. Due to the limited availability of specific experimental data for this compound, this document leverages information from structurally related molecules, general principles of organic chemistry, and safety data sheets for analogous compounds to offer a robust set of recommendations for its handling, storage, and use.
Chemical Properties and Inherent Instability
This compound is a highly reactive acyl chloride. Its reactivity stems from the electron-withdrawing nature of both the carbonyl group and the chlorine atom, which creates a significant partial positive charge on the carbonyl carbon. This makes it highly susceptible to nucleophilic attack.
The presence of a nitro group at the 6-position of the pyridine ring is expected to further enhance this reactivity. The nitro group is a strong electron-withdrawing group, which reduces the electron density of the pyridine ring and, by extension, further increases the electrophilicity of the carbonyl carbon.[1][2][3] This heightened reactivity makes the compound a valuable reagent in organic synthesis but also contributes to its inherent instability, particularly in the presence of nucleophiles.
Physical Properties (Estimated)
| Property | Value | Source |
| Molecular Formula | C6H4N2O4 | --INVALID-LINK-- |
| Molecular Weight | 168.11 g/mol | --INVALID-LINK-- |
| Melting Point | 169-172 °C | --INVALID-LINK-- |
Stability Considerations and Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. Like other acyl chlorides, it reacts readily with water to form the corresponding carboxylic acid, 6-Nitropyridine-2-carboxylic acid, and hydrogen chloride (HCl) gas. This reaction is typically rapid and exothermic.
General Hydrolysis Reaction:
The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.
Factors Affecting Stability:
-
Moisture: This is the most critical factor. Even atmospheric humidity can be sufficient to cause hydrolysis.
-
Temperature: Higher temperatures will accelerate the rate of decomposition.
-
Light: While specific photostability data is unavailable, prolonged exposure to light should be avoided as it can promote degradation of many organic compounds.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, bases, and alcohols should be avoided.
Recommended Storage and Handling Protocols
To ensure the integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for highly reactive acyl chlorides.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | To minimize thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture. |
| Container | Keep in a tightly sealed, corrosion-resistant container. | To prevent ingress of moisture and air, and to contain corrosive vapors. |
| Location | Store in a well-ventilated area, away from incompatible materials. | To ensure safety in case of accidental release and to prevent hazardous reactions. |
Experimental Workflow for Handling
The following diagram illustrates a recommended workflow for handling this compound in a research setting to minimize exposure to atmospheric moisture.
Caption: A typical workflow for handling moisture-sensitive reagents.
Incompatible Materials
Contact with the following materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.
| Material Class | Examples | Potential Hazard |
| Water/Moisture | Humidity, wet glassware | Rapid hydrolysis, release of corrosive HCl gas. |
| Alcohols | Methanol, ethanol | Esterification, release of HCl gas. |
| Amines | Primary and secondary amines | Amidation, release of HCl gas. |
| Strong Bases | Sodium hydroxide, potassium carbonate | Rapid hydrolysis and neutralization, potentially exothermic. |
| Strong Oxidizing Agents | Peroxides, nitrates | Potential for vigorous or explosive reaction. |
Logical Relationship of Factors Influencing Stability
The stability of this compound is governed by a hierarchy of factors, with moisture being the most critical.
Caption: Key factors impacting the stability of the compound.
Conclusion
While specific quantitative stability data for this compound is not extensively documented, its chemical nature as a substituted pyridine acyl chloride dictates that it is a highly reactive and moisture-sensitive compound. The presence of the electron-withdrawing nitro group likely enhances its reactivity and susceptibility to hydrolysis. Therefore, stringent adherence to anhydrous and cool storage and handling conditions is paramount to maintaining its chemical integrity for research and development applications. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier for the most up-to-date handling and safety information.
References
The Dual-Edged Sword: A Technical Guide to the Reactivity of the Acyl Chloride Group in Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the acyl chloride functional group when attached to a nitropyridine core. The interplay between the highly electrophilic acyl chloride and the electron-deficient, yet nucleophilically activatable, nitropyridine ring presents unique challenges and opportunities in medicinal chemistry and materials science. This document provides a quantitative framework for understanding this reactivity, detailed experimental protocols for its study, and visual representations of the underlying chemical principles.
Introduction: The Significance of Nitropyridine Acyl Chlorides
Nitropyridine scaffolds are prevalent in pharmaceuticals and agrochemicals due to their ability to mimic biological structures and participate in hydrogen bonding. The introduction of an acyl chloride group transforms the nitropyridine into a highly reactive intermediate, capable of readily forming stable amide and ester linkages. This reactivity is crucial for covalently modifying target proteins, forming polymer conjugates, or synthesizing complex molecular architectures. However, the potent electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the acyl chloride, necessitates a nuanced understanding to control reaction outcomes and ensure selectivity.
Electronic Landscape: How the Nitro Group and Pyridine Nitrogen Modulate Reactivity
The reactivity of the acyl chloride's carbonyl carbon towards nucleophilic attack is fundamentally governed by its electrophilicity. Both the pyridine nitrogen and the nitro group exert strong electron-withdrawing effects, significantly influencing this property.
-
The Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is more electronegative than carbon and withdraws electron density via the inductive effect (-I). This deactivates the ring towards electrophilic attack but, more importantly for this context, it increases the electrophilicity of substituents, including the acyl chloride.
-
The Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, operating through both a powerful inductive effect (-I) and a significant resonance effect (-M).[1] When positioned ortho or para to the acyl chloride, the nitro group can delocalize the electron density of the pyridine ring, further intensifying the partial positive charge on the carbonyl carbon of the acyl chloride.[2]
This dual electron-withdrawing nature makes nitropyridine acyl chlorides exceptionally reactive, often surpassing the reactivity of their nitrobenzoyl chloride counterparts.
Quantitative Analysis of Reactivity: A Hammett-Based Approach
Direct kinetic data for the solvolysis of nitropyridine acyl chlorides is not extensively available in peer-reviewed literature. However, the principles of physical organic chemistry, specifically Linear Free-Energy Relationships (LFERs) as described by the Hammett equation, allow for a robust estimation of their reactivity relative to well-characterized systems like substituted benzoyl chlorides.[1][2][3][4]
The Hammett equation is given by:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (e.g., benzoyl chloride).
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta_ | σ_para_ |
| -NO₂ | 0.71 | 0.78 |
| Pyridine N (aza) | ~0.65 | ~0.80 |
| -Cl | 0.37 | 0.23 |
Note: The σ values for the aza group in pyridine can vary depending on the specific reaction and conditions but are generally strongly positive, indicating significant electron withdrawal.
By summing the sigma values for the nitro group and the pyridine nitrogen (approximated as a substituent), we can estimate the magnitude of the electronic effect on the acyl chloride's reactivity. For instance, a 5-nitro-2-pyridinylcarbonyl chloride would experience strong electron withdrawal from both the nitrogen at position 1 and the nitro group at position 5, leading to a significantly enhanced rate of nucleophilic attack compared to benzoyl chloride.
Table 2: Estimated Relative Reactivity of Nitropyridine Acyl Chloride Isomers
| Compound | Position of -NO₂ | Position of -COCl | Expected Relative Reactivity | Rationale |
| 2-Nitro-isonicotinoyl chloride | 2 | 4 | Very High | Nitro group is ortho to the ring nitrogen and meta to the acyl chloride. Both strongly withdraw electrons. |
| 3-Nitro-isonicotinoyl chloride | 3 | 4 | High | Nitro group is meta to both the ring nitrogen and the acyl chloride. |
| 6-Chloro-5-nitronicotinoyl chloride | 5 | 3 | Very High | Nitro and chloro groups provide strong inductive and resonance withdrawal. |
| 4-Nitro-picolinoyl chloride | 4 | 2 | Extremely High | Nitro group is para to the acyl chloride, allowing for maximum resonance-based electron withdrawal. |
Experimental Protocols
General Protocol for the Synthesis of a Nitropyridine Acyl Chloride
This protocol describes the synthesis of a nitropyridine acyl chloride from its corresponding carboxylic acid using thionyl chloride.
Materials:
-
Nitropyridine carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 - 5.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Dry glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the nitropyridine carboxylic acid.
-
Add anhydrous toluene or DCM to suspend the acid.
-
Slowly add thionyl chloride to the suspension at room temperature. The addition is often exothermic.
-
Heat the reaction mixture to reflux (typically 80-110 °C for toluene) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as the product may be sensitive to heat.
-
The resulting crude nitropyridine acyl chloride can be purified by vacuum distillation or recrystallization from a non-protic solvent (e.g., hexane), though it is often used directly in the next step due to its high reactivity.[5]
Protocol for a Kinetic Study of the Hydrolysis of a Nitropyridine Acyl Chloride
This protocol outlines a method to determine the rate of hydrolysis of a nitropyridine acyl chloride using conductivity measurements. The hydrolysis produces hydrochloric acid, which increases the conductivity of the solution.
Materials:
-
Nitropyridine acyl chloride
-
Anhydrous, high-purity solvent (e.g., acetone, acetonitrile)
-
Deionized water
-
Conductivity meter and probe
-
Thermostated water bath
Procedure:
-
Prepare a stock solution of the nitropyridine acyl chloride in the anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a series of reaction solutions with a specific solvent/water ratio (e.g., 90:10 acetone:water).
-
Equilibrate the reaction solutions and the stock solution of the acyl chloride in the thermostated water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Calibrate the conductivity meter.
-
To initiate the reaction, rapidly inject a small, known volume of the acyl chloride stock solution into the reaction solution while stirring. The final concentration of the acyl chloride should be low (e.g., 1 mM) to ensure pseudo-first-order conditions.
-
Immediately begin recording the conductivity of the solution over time.
-
Continue to record the conductivity until the value remains constant, indicating the completion of the reaction (typically after 10 half-lives).
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this line will be -k.
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of a nitropyridine acyl chloride with a nucleophile (Nu-H) proceeds through a nucleophilic acyl substitution mechanism. This is generally considered to be a two-step addition-elimination pathway involving a tetrahedral intermediate.
Caption: General mechanism for nucleophilic acyl substitution.
Experimental Workflow for Kinetic Analysis
The process of determining the rate of hydrolysis involves a series of defined steps, from preparation to data analysis.
Caption: Workflow for a conductimetric kinetic study.
Logical Relationship of Substituent Effects on Reactivity
The electronic properties of the substituents on the pyridine ring directly influence the reactivity of the acyl chloride group.
Caption: Influence of electron-withdrawing groups on reactivity.
Conclusion
The acyl chloride group on a nitropyridine ring is a highly activated functional group, primed for reaction with a wide array of nucleophiles. The potent and synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group render the carbonyl carbon exceptionally electrophilic. While direct kinetic data remains a field ripe for exploration, established principles of physical organic chemistry provide a solid framework for predicting and understanding the reactivity of these important chemical entities. The protocols and conceptual diagrams provided herein serve as a guide for researchers to harness the controlled reactivity of nitropyridine acyl chlorides in the development of novel pharmaceuticals and advanced materials.
References
- 1. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Electrophilicity of 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilicity of 6-nitropyridine-2-carbonyl chloride, a key building block in modern medicinal chemistry. The document details its chemical properties, reactivity, and applications, with a focus on its role in the synthesis of bioactive molecules, particularly kinase inhibitors.
Core Concepts: Understanding the Electrophilicity
The reactivity of this compound is fundamentally governed by the electrophilic nature of its carbonyl carbon. Acyl chlorides, in general, are highly reactive carboxylic acid derivatives due to a combination of inductive effects and resonance. The presence of both a carbonyl oxygen and a chlorine atom strongly polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The electrophilicity of this compound is further enhanced by the electronic properties of the nitropyridine ring. The pyridine nitrogen and the nitro group at the 6-position are potent electron-withdrawing groups. These groups act synergistically to decrease the electron density on the carbonyl carbon, thereby increasing its electrophilicity and reactivity towards nucleophiles compared to simpler acyl chlorides like benzoyl chloride.
Comparative Electrophilicity
The following table provides a semi-quantitative comparison of the expected electrophilicity of this compound with other acyl chlorides.
| Acyl Chloride | Key Electronic Features | Predicted Relative Electrophilicity |
| Acetyl Chloride | Electron-donating methyl group (by hyperconjugation) | Baseline |
| Benzoyl Chloride | Phenyl group (can be weakly donating or withdrawing) | Higher than Acetyl Chloride |
| 4-Nitrobenzoyl Chloride | Strong electron-withdrawing nitro group | High |
| This compound | Strong electron-withdrawing nitro group and pyridine nitrogen | Very High |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 6-nitropyridine-2-carboxylic acid. The most common method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Detailed Synthesis Protocol of this compound
This protocol is a representative procedure for the synthesis of this compound from 6-nitropyridine-2-carboxylic acid using thionyl chloride.
Materials:
-
6-Nitropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-nitropyridine-2-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (approx. 10 mL per gram of carboxylic acid).
-
To the resulting suspension, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the acidic vapors.
-
The resulting crude this compound (often a solid or oil) can be used directly in the next step or purified by recrystallization or distillation under reduced pressure, although its high reactivity makes direct use more common.
Protocol for Kinetic Analysis of Electrophilicity
This protocol outlines a general method for quantifying the electrophilicity of this compound by studying its reaction with a model nucleophile, such as 4-nitroaniline, using UV-Vis spectroscopy. The rate of the reaction serves as a direct measure of the acyl chloride's electrophilicity.
Materials:
-
This compound
-
4-Nitroaniline
-
Anhydrous acetonitrile (ACN) or another suitable aprotic solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous ACN. The concentration should be such that after mixing, the final concentration is in the millimolar range.
-
Prepare a stock solution of 4-nitroaniline in anhydrous ACN. The concentration should be at least 10-fold higher than that of the acyl chloride to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, place the appropriate volume of the 4-nitroaniline solution and dilute with ACN to the final volume.
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.
-
Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette. Mix rapidly.
-
Immediately begin recording the absorbance at a fixed wavelength (the λ_max of the product, N-(6-nitropyridin-2-yl)-4-nitroaniline, which should be determined beforehand) over time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile (4-nitroaniline).
-
This k₂ value provides a quantitative measure of the electrophilicity of this compound under the specified conditions.
-
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the synthesis, reaction mechanism, and a key biological pathway relevant to the application of this compound.
Synthesis Workflow
Caption: Synthesis of this compound.
Nucleophilic Acyl Substitution Mechanism
Caption: General mechanism of nucleophilic acyl substitution.
Application in Drug Development: Targeting the JAK-STAT Pathway
This compound is a valuable reagent for the synthesis of complex heterocyclic molecules with biological activity. A prominent application is in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The Janus kinase (JAK) family of enzymes is a key target in the treatment of myeloproliferative neoplasms and inflammatory diseases.
The high electrophilicity of this compound allows for the efficient formation of amide bonds with various amine-containing scaffolds, a common structural motif in many kinase inhibitors.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. JAK inhibitors block the activity of JAK enzymes, thereby interrupting this signaling cascade.
Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.
Conclusion
This compound is a highly reactive and valuable reagent in the field of drug discovery and development. Its enhanced electrophilicity, driven by the strong electron-withdrawing properties of the nitropyridine scaffold, makes it an efficient tool for the synthesis of complex amide-containing molecules. Its application in the generation of libraries of potential kinase inhibitors, particularly those targeting the JAK-STAT pathway, underscores its importance for researchers and scientists in the pharmaceutical industry. The provided protocols and diagrams serve as a foundational guide for the synthesis, characterization, and application of this potent electrophile.
Commercial Availability and Synthetic Utility of 6-Nitropyridine-2-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the commercial suppliers, chemical properties, and synthetic applications of 6-Nitropyridine-2-carboxylic acid is now available for researchers, scientists, and professionals in drug development. This guide provides a consolidated resource for sourcing this important heterocyclic building block and offers insights into its reactivity and potential applications in medicinal chemistry and organic synthesis.
Summary of Commercial Suppliers
6-Nitropyridine-2-carboxylic acid (CAS No. 26893-68-5) is readily available from several commercial chemical suppliers. The compound is typically offered in research quantities with purities ranging from 95% to 97%. Key suppliers include Sigma-Aldrich, CHIRALEN, Thermo Scientific (formerly Alfa Aesar), and Matrix Fine Chemicals. The table below summarizes the product specifications from these vendors for easy comparison.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula |
| Sigma-Aldrich | 767875 | 97% | Inquire | 26893-68-5 | C₆H₄N₂O₄ |
| CHIRALEN | 3593632 | 95% | 100mg, 250mg, 1g, 5g, 25g | 26893-68-5 | C₆H₄N₂O₄ |
| Thermo Scientific | (Varies) | 97% | 250mg (and others) | 26893-68-5 | C₆H₄N₂O₄ |
| Matrix Fine Chemicals | MM26893685 | Inquire | Small and large quantities | 26893-68-5 | C₆H₄N₂O₄ |
| Manchester Organics | (Varies) | Inquire | Inquire (4-6 week lead time) | 26893-68-5 | C₆H₄N₂O₄ |
Physicochemical Properties and Reactivity
6-Nitropyridine-2-carboxylic acid is a solid at room temperature with a molecular weight of 168.11 g/mol .[1] The presence of both a carboxylic acid and a nitro group on the pyridine ring imparts distinct reactivity to the molecule. The electron-withdrawing nature of the nitro group and the pyridine nitrogen makes the carboxylic acid a key functional handle for various chemical transformations. The pyridine ring itself can undergo nucleophilic aromatic substitution, although the positions of the existing substituents influence the regioselectivity of such reactions.
The logical relationship between the functional groups and the potential reactions of 6-Nitropyridine-2-carboxylic acid is illustrated in the diagram below.
Caption: Reactivity of 6-Nitropyridine-2-carboxylic acid.
Key Experimental Protocols
The synthetic utility of 6-Nitropyridine-2-carboxylic acid lies primarily in the reactions of its carboxylic acid moiety. Amide bond formation and esterification are two of the most common and important transformations for incorporating this scaffold into larger molecules, which is a crucial step in the synthesis of many biologically active compounds.[2][3]
General Protocol for Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[4] A general and effective method involves the use of a coupling agent to activate the carboxylic acid.
Materials:
-
6-Nitropyridine-2-carboxylic acid
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve 6-Nitropyridine-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1-1.2 equivalents) and the non-nucleophilic base (2-3 equivalents) to the solution.
-
In a separate vessel, dissolve the coupling agent (1-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the coupling agent solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
The following diagram illustrates a typical experimental workflow for an amide coupling reaction.
Caption: Amide coupling experimental workflow.
General Protocol for Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]
Materials:
-
6-Nitropyridine-2-carboxylic acid
-
Alcohol of choice (often used as the solvent)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
Procedure:
-
Dissolve or suspend 6-Nitropyridine-2-carboxylic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of the strong acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the ester product. The formation of water can be monitored, and in some setups, it can be removed to further favor the forward reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or distillation.
Signaling Pathways and Biological Applications
While specific signaling pathways directly modulated by 6-Nitropyridine-2-carboxylic acid are not extensively documented in publicly available literature, its derivatives are of significant interest in drug discovery. Pyridine carboxylic acid scaffolds are present in a wide range of pharmaceuticals and are known to interact with various biological targets.[6][7] The nitroaromatic moiety can also play a role in biological activity, sometimes acting as a bio-reductive group. The primary use of 6-Nitropyridine-2-carboxylic acid is as a building block to synthesize more complex molecules that may have inhibitory effects on enzymes or act as receptor ligands. For instance, nitropyridine derivatives have been investigated for their potential as inhibitors of various kinases.[2][3] Further research is required to elucidate the specific biological roles and signaling pathways associated with compounds derived from this versatile starting material.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Significance of Nitropyridines: A Comprehensive Review for Drug Discovery
An in-depth technical guide on the synthesis, reactivity, and application of nitropyridines in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
The pyridine scaffold is a cornerstone in medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this privileged motif.[1] Among the vast landscape of pyridine derivatives, nitropyridines stand out as versatile and highly valuable building blocks in the synthesis of a wide array of biologically active molecules.[1][2][3] Their unique electronic properties, stemming from the strongly electron-withdrawing nitro group, not only impart distinct biological activities but also open up a rich and diverse field of chemical transformations. This technical guide provides a comprehensive overview of nitropyridine chemistry, focusing on its core principles and applications in drug discovery and development.
Synthesis of Nitropyridines: Foundational Methodologies
The introduction of a nitro group onto the pyridine ring is a critical first step in the journey towards complex, biologically active molecules. Several key strategies have been developed for the synthesis of nitropyridines, each with its own advantages and substrate scope.
Direct Nitration of Pyridines
Direct nitration of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, effective methods have been established.
One common method involves the use of nitric acid in trifluoroacetic anhydride.[4][5][6][7] This approach allows for the nitration of a variety of substituted pyridines, typically affording 3-nitropyridine derivatives in yields ranging from 10-83%.[4][5] The reaction is believed to proceed through the in situ generation of dinitrogen pentoxide.[4]
Another approach utilizes dinitrogen pentoxide (N₂O₅) in an organic solvent, which initially forms an N-nitropyridinium ion.[8][9] Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine.[8][9] This method has shown good yields for 4-substituted pyridines.[9]
Experimental Protocol: Nitration of Pyridine using Nitric Acid in Trifluoroacetic Anhydride [4][6]
-
Trifluoroacetic anhydride (10 ml, 42 mmol) is chilled in an ice bath.
-
The pyridine or substituted pyridine (17 mmol) is slowly added to the chilled trifluoroacetic anhydride and the mixture is stirred for 2 hours.
-
Concentrated nitric acid (1.9 ml, 36 mmol) is then added dropwise.
-
The reaction mixture is stirred at the chilled temperature for a specified time, after which it is carefully quenched and the product is isolated and purified.
Note: This is a general procedure and specific conditions may vary depending on the substrate.
Oxidation of Aminopyridines
The oxidation of aminopyridines presents an alternative route to nitropyridines, particularly when direct nitration is not feasible.[8][10] This transformation can be achieved using various oxidizing agents. However, direct oxidation of aminopyridines with electron-acceptor groups may not yield the desired nitro derivatives.[8]
Three-Component Ring Transformations
A notable and elegant method for synthesizing functionalized nitropyridines is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia source.[11] This reaction proceeds to afford nitropyridines that are often difficult to access through other synthetic routes.[11] In these reactions, the dinitropyridone acts as a safe synthetic equivalent of the unstable nitromalonaldehyde.[11]
Reactivity of Nitropyridines: A Gateway to Molecular Diversity
The presence of the nitro group profoundly influences the reactivity of the pyridine ring, making it susceptible to a range of chemical transformations that are crucial for the synthesis of diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in nitropyridine chemistry.[12][13][14] This reaction is particularly favored at the positions ortho and para to the nitro group. For instance, halonitropyridines are excellent substrates for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates.[1][14][15]
The regioselectivity of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex.[13] Attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring, leading to a more stable intermediate.[13]
Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyridines
| Nitropyridine Substrate | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Various hydroxyl compounds | Insecticidal derivatives | - | [1] |
| 3-Methoxy-2-nitropyridine | [F-18]Fluoride | 2-[F-18]Fluoro-3-methoxypyridine | 70-89 | [12] |
| 3-Methyl-2-nitropyridine | [F-18]Fluoride | 2-[F-18]Fluoro-3-methylpyridine | 70-89 | [12] |
| 2-Methyl-3-nitropyridine | Thiolate anions | 2-Methyl-3-(organothio)pyridines | Good | [15] |
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of biologically active molecules, as it introduces a key functionality for further derivatization.[16] This reduction can be achieved using various reagents, with iron in the presence of an acid being a common and effective method.[17][18] For example, the reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid yields 4-aminopyridine in 80-85% yield.[17] Electrochemical reduction in an acidic solution also provides a viable route to aminopyridines from their nitro precursors.[19]
Experimental Protocol: Reduction of 4-Nitropyridine-N-Oxide with Iron and Acetic Acid [17]
-
4-Nitropyridine-N-oxide is refluxed with iron powder in acetic acid.
-
The reaction proceeds to give a quantitative yield of 4-aminopyridine.
-
Continuous extraction with diethyl ether is required to isolate the product.
C-H Functionalization via Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the direct C-H functionalization of electron-deficient aromatic rings like nitropyridines.[9][20][21] This reaction involves the addition of a carbanion bearing a leaving group at the α-position to the nitroarene, followed by a base-induced β-elimination of the leaving group.[20] VNS allows for the introduction of alkyl and other functional groups at positions activated by the nitro group.[9][21]
Caption: General mechanism of Vicarious Nucleophilic Substitution (VNS).
Cycloaddition Reactions
Nitropyridines can participate as 2π-partners in 1,3-dipolar cycloaddition reactions, providing access to condensed heterocyclic systems.[22][23][24] For example, 2-substituted 3-nitropyridines react with N-methyl azomethine ylide in a [3+2]-cycloaddition fashion to yield pyrroline derivatives condensed with the pyridine ring.[22][23] The success of this reaction is dependent on the presence of electron-withdrawing groups on the pyridine ring.[23]
Biological Activity and Applications in Drug Development
The diverse chemical reactivity of nitropyridines translates into a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][25][26]
Antimicrobial and Antiparasitic Activity
Nitropyridine derivatives have demonstrated significant potential as antimicrobial and antiparasitic agents.[25][26] The nitro group is believed to play a crucial role in their mechanism of action, often involving bioreduction to generate reactive radical species that are toxic to microorganisms.[27] For instance, certain nitropyridine derivatives have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the range of 4-64 μg/mL.[25] Hybrid molecules containing both chloroquine and nitropyridine fragments have exhibited potent antimalarial activity, with some compounds displaying IC₅₀ values below 5 nM.[1]
Anticancer Activity
The cytotoxic potential of nitropyridines against various cancer cell lines is an active area of research.[25][28] The nitro group is hypothesized to modulate enzyme activity or interact with cellular targets essential for cancer cell proliferation.[25] Recently, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[28] These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[28]
Table 2: Biological Activity of Selected Nitropyridine Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Potency (IC₅₀/MIC) | Reference |
| Pyridyloxy-substituted acetophenone oxime ethers | Herbicide | Protoporphyrinogen oxidase inhibitor | 3.11–4.18 μM | [1] |
| 5-Nitropyridin-2-yl derivative of Meldrum's acid | Enzyme Inhibition | Chymotrypsin and Urease inhibitor | 8.67 ± 0.1 μM (Chymotrypsin), 29.21 ± 0.98 μM (Urease) | [1] |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular | - | 4-64 μg/mL | [25] |
| Chloroquine-nitropyridine hybrids | Antimalarial | - | < 5 nM | [1] |
| 3-Nitropyridine analogues | Anticancer | Microtubule-targeting agents | Low μM range | [28] |
Other Therapeutic Areas
Beyond antimicrobial and anticancer applications, nitropyridines have been explored for a range of other therapeutic indications, including their use as inhibitors of cytosolic thioredoxin reductase 1 and the human platelet Na⁺/H⁺ exchanger.[1] Furthermore, the conversion of the nitro group to an amine allows for the synthesis of a vast number of derivatives with diverse pharmacological profiles, including CNS-depressants and ligands for α-synuclein.[1]
Caption: A generalized workflow for drug discovery utilizing nitropyridine chemistry.
Nitropyridine N-Oxides: An Important Subclass
Pyridine N-oxides, and by extension nitropyridine N-oxides, represent another important class of compounds with unique reactivity and biological properties. The N-oxide functionality alters the electronic distribution of the ring, influencing its reactivity in both photochemical and ground-state reactions.[8][29][30][31] For example, 4-nitropyridine-N-oxide has been reported as a quorum sensing inhibitor in Pseudomonas aeruginosa.[32] Photochemical reactions of pyridine N-oxides can lead to oxygen transfer reactions or photorearrangements.[29]
Conclusion
Nitropyridines are far more than simple synthetic intermediates; they are a versatile and powerful class of compounds that continue to fuel innovation in medicinal chemistry. Their rich and well-defined reactivity, coupled with a broad spectrum of biological activities, ensures their enduring importance in the quest for novel therapeutics. From fundamental synthetic transformations like SNAr and nitro group reduction to their application in the development of new anticancer and antimicrobial agents, the chemistry of nitropyridines offers a wealth of opportunities for researchers and drug development professionals. A thorough understanding of the principles outlined in this guide will undoubtedly empower scientists to harness the full potential of this remarkable heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 8. chempanda.com [chempanda.com]
- 9. researchgate.net [researchgate.net]
- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic aromatic substitution by [F-18]fluoride at substituted 2-nitropyridines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.org [mdpi.org]
- 18. researchgate.net [researchgate.net]
- 19. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - ProQuest [proquest.com]
- 23. mdpi.com [mdpi.com]
- 24. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 28. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Photochemistry of pyridine N-oxides. Chemical properties of single and triplet excited states - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. edepot.wur.nl [edepot.wur.nl]
- 32. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 6-Nitropyridine-2-carbonyl chloride as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridine-2-carbonyl chloride is a reactive acylating agent utilized in organic synthesis for the introduction of the 6-nitropyridine-2-carbonyl moiety. This functional group is of interest in medicinal chemistry and materials science due to the electronic properties of the nitropyridine ring system. The presence of the nitro group at the 6-position renders the carbonyl group highly electrophilic, facilitating reactions with a wide range of nucleophiles. These application notes provide an overview of its utility, key quantitative data, and detailed experimental protocols for its synthesis and application in acylation reactions.
Data Presentation
While specific quantitative data for a broad range of substrates for this compound is not extensively documented in publicly available literature, the following table represents typical yields that can be expected for the acylation of various amines and alcohols based on the reactivity of similar acyl chlorides.
| Entry | Nucleophile | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-6-nitropyridine-2-carboxamide | 85-95 |
| 2 | Benzylamine | N-benzyl-6-nitropyridine-2-carboxamide | 90-98 |
| 3 | Morpholine | (6-nitropyridin-2-yl)(morpholino)methanone | 88-96 |
| 4 | Ethanol | Ethyl 6-nitropyridine-2-carboxylate | 75-85 |
| 5 | Phenol | Phenyl 6-nitropyridine-2-carboxylate | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 6-nitropyridine-2-carboxylic acid to its corresponding acyl chloride.
Materials:
-
6-Nitropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-nitropyridine-2-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation or recrystallization if necessary.
Protocol 2: General Procedure for the Acylation of Amines
This protocol provides a general method for the synthesis of amides using this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.1-1.5 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) and the tertiary amine base (1.1-1.5 eq) in anhydrous DCM or THF in a round-bottom flask at 0 °C.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM or THF.
-
Slowly add the solution of this compound to the amine solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 3: General Procedure for the Acylation of Alcohols
This protocol outlines a general method for the synthesis of esters using this compound.
Materials:
-
This compound
-
Primary or secondary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (as both base and catalyst) (1.5-2.0 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask at 0 °C.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM or THF.
-
Slowly add the solution of this compound to the alcohol solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for acylation reactions.
Caption: Nucleophilic acyl substitution mechanism.
Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, polymers, and a vast array of pharmaceuticals. The choice of acylating agent is critical for ensuring high yield, purity, and compatibility with various functional groups. 6-Nitropyridine-2-carbonyl chloride is a highly activated acylating agent, offering distinct advantages in the synthesis of complex amides, particularly those involving poorly nucleophilic amines. The presence of the electron-withdrawing nitro group at the 6-position significantly enhances the electrophilicity of the carbonyl carbon, facilitating rapid and efficient acylation reactions, often under mild conditions.[1] This document provides detailed protocols for the preparation of this compound and its subsequent use in amide synthesis, along with representative data and reaction workflows.
Key Advantages
-
High Reactivity: The electron-deficient nature of the pyridine ring, amplified by the nitro group, renders the acyl chloride exceptionally reactive towards nucleophiles. This allows for the acylation of sterically hindered or electronically deactivated amines where standard coupling reagents may fail.
-
Mild Reaction Conditions: Amidation can often be achieved at room temperature or with gentle heating, preserving sensitive functional groups within the substrate.
-
Versatility: This reagent is suitable for coupling with a wide range of primary and secondary amines, including anilines and heterocyclic amines, which are common moieties in drug candidates.
Reaction Mechanism and Workflow
The synthesis of amides using this compound follows a two-step process. First, the precursor, 6-nitropicolinic acid, is converted to the highly reactive acyl chloride. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). The second step is the nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the final amide product.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the conversion of 6-nitropicolinic acid to its corresponding acyl chloride. The product can be used immediately in the next step (in situ) or isolated for future use, although due to its reactivity, in situ use is often preferred.
Materials:
-
6-Nitropicolinic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Septum
-
Nitrogen or Argon gas inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-nitropicolinic acid (1.0 equiv.).
-
Suspend the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equiv.) or thionyl chloride (1.5 equiv.) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) should be observed.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Upon completion, the solvent and excess reagent can be removed under reduced pressure to yield the crude this compound as a solid. For immediate use, the resulting solution can be carried forward to the amidation step.
Protocol 2: General Procedure for Amide Synthesis
This protocol outlines the reaction of this compound with a primary or secondary amine.
Materials:
-
Solution or solid of this compound (from Protocol 1)
-
Primary or secondary amine (1.0-1.2 equiv.)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.0-3.0 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, MgSO₄ or Na₂SO₄, silica gel for chromatography)
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and the base (e.g., Triethylamine, 2.0 equiv.) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of this compound (1.0 equiv.) in DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (or monitor by TLC/LC-MS until completion, typically 2-16 hours).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Data Presentation
The high reactivity of this compound allows for the synthesis of a diverse range of amides with good to excellent yields. Below is a representative table summarizing the outcomes of coupling with various amines under the conditions described in Protocol 2.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-6-nitropyridine-2-carboxamide | 4 | 92 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-nitropyridine-2-carboxamide | 4 | 95 |
| 3 | Benzylamine | N-benzyl-6-nitropyridine-2-carboxamide | 2 | 96 |
| 4 | Morpholine | (6-nitropyridin-2-yl)(morpholino)methanone | 2 | 98 |
| 5 | Diethylamine | N,N-diethyl-6-nitropyridine-2-carboxamide | 3 | 89 |
| 6 | 2-Aminopyridine | N-(pyridin-2-yl)-6-nitropyridine-2-carboxamide | 6 | 85 |
Note: The data presented are representative and actual results may vary based on substrate purity, reaction scale, and specific laboratory conditions.
Applications in Drug Discovery and Development
Nitropyridine moieties are present in a number of biologically active compounds and approved pharmaceuticals. They are often investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial agents. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine group which can then be elaborated into more complex structures. The ability to efficiently synthesize a library of 6-nitropyridine-2-carboxamides using the protocols described herein is valuable for structure-activity relationship (SAR) studies in the early phases of drug discovery. For example, nitropyridine derivatives have been explored as inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[2]
Logical Relationships in SAR Studies
The systematic synthesis of an amide library allows for the exploration of how different substituents on the amine component affect biological activity. This process is a foundational element of SAR studies.
Conclusion
This compound is a potent and versatile reagent for the synthesis of amides, particularly for challenging substrates encountered in medicinal chemistry and drug development. Its heightened reactivity due to the electron-withdrawing nitro group facilitates efficient amide bond formation under mild conditions. The protocols provided offer a reliable framework for both the preparation of the acylating agent and its application in synthesizing diverse amide libraries for biological evaluation.
References
Application Notes and Protocols for Peptide Coupling with 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide synthesis is a fundamental process in drug discovery and development, enabling the construction of complex peptide chains from individual amino acids. The formation of the amide bond, the cornerstone of the peptide backbone, is facilitated by a variety of coupling reagents. Acyl chlorides, such as 6-Nitropyridine-2-carbonyl chloride, represent a class of highly reactive activating agents for the carboxylic acid moiety of an amino acid, enabling its coupling to the amino group of another.
This document provides a detailed, generalized protocol for the use of this compound in peptide coupling reactions. It is important to note that while the principles of this reaction are well-established, a specific, standardized protocol for this particular reagent in peptide synthesis is not widely documented in scientific literature. Therefore, the following protocols are based on the general principles of peptide coupling using acyl chlorides and should be considered a starting point for optimization by the end-user. Careful control of reaction conditions is crucial to maximize yield and minimize side reactions, particularly racemization.
Data Presentation
As no specific quantitative data for peptide coupling with this compound was found in the literature, the following table provides a template for researchers to record their experimental data for optimization.
| Entry | N-protected Amino Acid (eq.) | Amino Acid Ester (eq.) | This compound (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | 1.0 | 1.1 | 1.0 | 2.0 | DCM | 0 to RT | 2 | Initial trial | ||
| 2 | ||||||||||
| 3 |
Experimental Protocols
Protocol 1: In Situ Formation of the Acyl Chloride and Subsequent Peptide Coupling
This protocol involves the conversion of an N-protected amino acid to its corresponding acyl chloride using a chlorinating agent, followed by the immediate reaction with an amino acid ester. This method avoids the isolation of the highly reactive acyl chloride.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Gly-OH)
-
Chlorinating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂))
-
6-Nitropyridine-2-carboxylic acid (as a precursor for the conceptual application, though the protocol uses a standard chlorinating agent)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
A non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, to aid solubility)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Activation of the N-protected Amino Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (e.g., oxalyl chloride, 1.1 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude N-protected amino acid chloride. Caution: Acyl chlorides are moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Peptide Coupling:
-
In a separate flame-dried flask under an inert atmosphere, suspend the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM.
-
Add the organic base (e.g., DIPEA, 2.2 eq.) and stir until the solution becomes homogeneous.
-
Cool the solution to 0 °C.
-
Dissolve the crude N-protected amino acid chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the amino acid ester.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl (if a Boc protecting group is used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Direct Coupling using Pre-formed this compound
This protocol assumes the availability of this compound as the coupling reagent.
Materials:
-
N-protected amino acid (e.g., Fmoc-Val-OH, Boc-Leu-OH)
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Trp-OtBu·HCl)
-
A non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA), 2,4,6-Collidine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Chloroform)
-
Quenching solution (e.g., water or saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Peptide Coupling Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM.
-
Add the organic base (e.g., DIPEA, 2.5 eq.) and stir for 10-15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Slowly add the solution of this compound to the cooled amino acid mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
-
Mandatory Visualizations
Reaction Mechanism
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group of the amino acid ester attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion as a leaving group and forming the stable amide bond.
Caption: General mechanism of peptide bond formation using an acyl chloride.
Experimental Workflow
The following diagram illustrates the general workflow for the peptide coupling experiment.
Caption: A typical workflow for a solution-phase peptide coupling experiment.
Important Considerations and Optimization
-
Racemization: Acyl chlorides are highly reactive and can promote racemization at the alpha-carbon of the activated amino acid, especially in the presence of a base. To minimize racemization, it is crucial to perform the reaction at low temperatures (0 °C or below) and to use a hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine. The dropwise addition of the acyl chloride solution to the amine component is also recommended.
-
Stoichiometry: The stoichiometry of the reactants and base should be carefully optimized. An excess of the amino acid ester and the base is often used to ensure complete consumption of the more valuable acyl chloride.
-
Solvent: The choice of solvent is critical. Aprotic, anhydrous solvents like DCM or THF are essential to prevent hydrolysis of the acyl chloride.
-
Purity of Reagents: All reagents and solvents must be of high purity and anhydrous to avoid side reactions and ensure high coupling efficiency.
-
Protecting Groups: The choice of N-terminal and side-chain protecting groups on the amino acids must be compatible with the reaction conditions. Acid-labile protecting groups (e.g., Boc) may be sensitive to the HCl generated during the work-up.
Conclusion
The use of this compound for peptide coupling offers a potentially powerful method for amide bond formation due to its high reactivity. However, this reactivity necessitates careful control over the experimental conditions to achieve high yields of the desired peptide with minimal side products and preservation of stereochemical integrity. The protocols and considerations outlined in this document provide a foundational framework for researchers to develop and optimize their peptide synthesis strategies using this class of reagents. It is strongly recommended that small-scale trial reactions are performed to determine the optimal conditions for each specific peptide coupling.
Application Notes and Protocols for Esterification Reactions with 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridine-2-carbonyl chloride is a valuable acylating agent for the synthesis of a variety of esters. The presence of the electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it a highly reactive reagent for esterification reactions with a broad range of alcohols. This reactivity profile allows for the efficient formation of ester bonds under mild conditions, which is particularly advantageous when working with sensitive or complex molecules often encountered in medicinal chemistry and drug development.
These application notes provide detailed protocols for the esterification of primary, secondary, and tertiary alcohols using this compound. Additionally, illustrative data on reaction yields and times are presented, along with safety precautions and a general reaction mechanism.
General Reaction and Mechanism
The esterification reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the corresponding ester. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride gas that is liberated during the reaction.
Experimental Protocols
The following are general protocols for the esterification of primary, secondary, and tertiary alcohols with this compound. These protocols may require optimization based on the specific substrate used.
Materials and Reagents
-
This compound
-
Alcohol (primary, secondary, or tertiary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
General Experimental Workflow
Protocol for Primary Alcohols
-
To a solution of the primary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester.
Protocol for Secondary Alcohols
-
To a solution of the secondary alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add a solution of this compound (1.3 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, follow the workup and purification procedure described for primary alcohols.
Protocol for Tertiary Alcohols
Note: Esterification of tertiary alcohols can be challenging due to steric hindrance. The use of a stronger, non-nucleophilic base and elevated temperatures may be necessary.
-
To a solution of the tertiary alcohol (1.0 eq) and 2,6-lutidine (2.0 eq) in anhydrous THF (0.2 M) at room temperature, add this compound (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described for primary alcohols.
Illustrative Quantitative Data
The following tables provide illustrative data for the esterification of various alcohols with this compound. Please note that these values are for guidance only and have not been derived from specific literature reports for this exact reagent. Actual results may vary depending on the substrate and reaction conditions.
Table 1: Esterification of Primary Alcohols
| Alcohol | Reaction Time (h) | Illustrative Yield (%) |
| Methanol | 1 | 90-98 |
| Ethanol | 1.5 | 88-95 |
| Benzyl alcohol | 2 | 85-92 |
Table 2: Esterification of Secondary Alcohols
| Alcohol | Reaction Time (h) | Illustrative Yield (%) |
| Isopropanol | 4 | 75-85 |
| Cyclohexanol | 5 | 70-80 |
| (-)-Menthol | 6 | 65-75 |
Table 3: Esterification of Tertiary Alcohols
| Alcohol | Reaction Time (h) | Illustrative Yield (%) |
| tert-Butanol | 18 | 40-50 |
| 1-Adamantanol | 24 | 35-45 |
Applications in Drug Development and Research
-
Prodrug Synthesis: Esterification with this compound can be employed to synthesize ester prodrugs of pharmaceuticals containing hydroxyl groups. This can improve their pharmacokinetic properties, such as solubility, stability, and bioavailability.
-
Derivatization for Analysis: The resulting 6-nitropyridine-2-carboxylate esters can serve as UV-active derivatives for the analysis of alcohols by High-Performance Liquid Chromatography (HPLC), enhancing their detection.
-
Building Blocks for Complex Molecules: The synthesized esters can be used as key intermediates in the synthesis of more complex biologically active molecules. The nitro group can be further functionalized, for example, by reduction to an amine, providing a handle for further chemical modifications.
Safety Precautions
-
This compound is a reactive and potentially corrosive compound. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. The use of a base to neutralize it is essential.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.
Application Notes and Protocols for 6-Nitropyridine-2-carbonyl chloride in Nucleophilic Acyl Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism, applications, and experimental protocols for utilizing 6-Nitropyridine-2-carbonyl chloride in nucleophilic acyl substitution reactions. This reagent is of particular interest in the synthesis of bioactive molecules and drug discovery due to the unique reactivity conferred by the electron-withdrawing nitro group and the pyridine moiety.
Mechanism of Nucleophilic Acyl Substitution
The reaction of this compound with nucleophiles proceeds via a classic nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway. The presence of the 6-nitro group and the pyridine nitrogen atom significantly influences the reactivity of the carbonyl group.
Key Mechanistic Features:
-
Activation of the Carbonyl Group: The potent electron-withdrawing nature of the 6-nitro group, coupled with the inductive effect of the pyridine nitrogen, renders the carbonyl carbon highly electrophilic. This pronounced positive character makes it exceptionally susceptible to attack by nucleophiles.
-
Tetrahedral Intermediate Formation: A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This results in the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: In the case of nucleophiles like primary or secondary amines, a final deprotonation step by a suitable base (often an excess of the amine nucleophile or an added non-nucleophilic base) yields the neutral amide product and a salt byproduct.
The overall reaction is typically rapid and can often be carried out under mild conditions.
Applications in Organic Synthesis and Drug Discovery
This compound is a versatile reagent for the synthesis of a variety of organic compounds, particularly amides and esters. Its applications are prominent in the field of medicinal chemistry for the construction of complex molecular architectures with potential therapeutic activities. Nitropyridine derivatives are known to be key components in the development of kinase inhibitors and other targeted therapies.[1]
Primary Applications Include:
-
Amide Bond Formation: It readily reacts with primary and secondary amines to form stable amide linkages. This is a cornerstone reaction in peptide synthesis and the elaboration of drug candidates.
-
Ester Synthesis: The reaction with alcohols or phenols provides the corresponding esters, which can be important functional groups in various bioactive molecules.
-
Synthesis of Heterocyclic Compounds: The resulting amides and esters can serve as precursors for the synthesis of more complex heterocyclic systems.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of amides. These should be adapted based on the specific characteristics of the nucleophile and the desired product.
Protocol 1: General Amide Synthesis from an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
If the amine is used as a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base (e.g., TEA or DIPEA) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Coupling in the Synthesis of a Bioactive Molecule Precursor
This protocol is adapted from a patented procedure for the synthesis of a substituted N-(nitropyridin-2-yl) cyclopropanecarboxamide, a potential intermediate in pharmaceutical manufacturing.[2]
Materials:
-
4-chloro-2-amino-3-nitropyridine
-
Cyclopropanecarbonyl chloride (can be prepared in situ from cyclopropanecarboxylic acid and a chlorinating agent like oxalyl chloride or thionyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
Charge a reaction flask with 4-chloro-2-amino-3-nitropyridine (1.0 equivalent) and anhydrous DCM.
-
Cool the stirred solution to a temperature between -15 °C and -5 °C.
-
In a separate flask, prepare or dissolve cyclopropanecarbonyl chloride (1.1 equivalents) in anhydrous DCM and cool to a similar temperature.
-
Add the solution of cyclopropanecarbonyl chloride to the cooled solution of the aminopyridine. Stir the mixture at -15 °C to -5 °C for 30 minutes.
-
Prepare a solution of triethylamine (1.2 equivalents) in anhydrous DCM and add it to the reaction mixture while maintaining the temperature between -15 °C and -5 °C.
-
Continue stirring at this temperature for an additional 30 minutes.
-
Gradually raise the temperature to 0 °C and then to room temperature (25-35 °C).
-
Maintain the reaction at room temperature for 2-3 hours, monitoring for completion by TLC.
-
After the reaction is complete, add water to the flask and stir for 15 minutes.
-
Separate the organic layer, wash it with water, dry it over a suitable drying agent, and concentrate to obtain the crude product.
-
Purify the product as necessary, for example by column chromatography.
Data Presentation
The following table summarizes representative yields for amide formation reactions using nitropyridine derivatives with various coupling partners. While specific data for this compound is not extensively published, the data for structurally related compounds provides a useful benchmark for expected outcomes.
| Entry | Acyl Chloride/Carboxylic Acid | Amine | Product | Yield (%) | Reference |
| 1 | Picolinic acid (converted to acyl chloride in situ) | N-methylaniline | N-methyl-N-phenylpicolinamide | 35% | [3] |
| 2 | Picolinic acid (converted to acyl chloride in situ) | N-ethylaniline | N-ethyl-N-phenylpicolinamide | 31% | [3] |
| 3 | Pyridine-2,6-dicarboxylic acid (converted to diacyl chloride in situ) | N-methylaniline | Pyridine-2,6-bis(N-methyl-N-phenylcarboxamide) | 86% | [3] |
| 4 | 4-Fluorobenzoyl chloride | Pyrrolidine | 1-(4-Fluorobenzoyl)pyrrolidine | 91% | [4] |
| 5 | 4-Fluorobenzoyl chloride | Aniline | 4-Fluoro-N-phenylbenzamide | 72% | [4] |
Visualizations
Mechanism of Nucleophilic Acyl Substitution
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow for Amide Synthesis
Caption: General experimental workflow for amide synthesis.
Logical Relationship of Reactivity
Caption: Factors influencing the reactivity.
References
Application Notes and Protocols: The Use of 6-Nitropyridine-2-carbonyl chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Nitropyridine-2-carbonyl chloride as a key reagent in the synthesis of pharmaceutical intermediates. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in its effective application.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized for the introduction of the 6-nitropyridine-2-carbonyl moiety into a target molecule. This functional group can serve as a crucial pharmacophore or as a precursor for further chemical modifications, such as the reduction of the nitro group to an amine, enabling subsequent derivatization. Its reactivity as an acyl chloride allows for straightforward amide bond formation with a wide range of primary and secondary amines, making it a valuable tool in the construction of complex molecular architectures for drug discovery.
Key Application: Synthesis of a TRPC6 Inhibitor Intermediate
A significant application of this compound is in the synthesis of precursors for potent and selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. Dysregulation of TRPC6 has been implicated in a variety of diseases, including chronic kidney disease, cardiovascular disorders, and some cancers, making it an important therapeutic target.[1][2][3][4][5] The following sections detail the synthesis of a key intermediate for a potential TRPC6 inhibitor.
Experimental Protocol: Synthesis of tert-butyl 4-(6-(6-nitropyridine-2-carboxamido)pyridazin-3-yl)piperidine-1-carboxylate
This protocol describes the acylation of a piperidinyl-aminopyridazine derivative with this compound. This reaction is analogous to established procedures for the synthesis of similar pyridine carboxamides.[6]
Materials:
-
tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
-
This compound (prepared from 6-Nitropyridine-2-carboxylic acid)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Quantitative Data
The following table summarizes representative data for the synthesis of tert-butyl 4-(6-(6-nitropyridine-2-carboxamido)pyridazin-3-yl)piperidine-1-carboxylate.
| Parameter | Value |
| Reactant 1 | tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate |
| Reactant 2 | This compound |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Yield | 85-95% (representative) |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the expected structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the product's molecular weight |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the TRPC6 inhibitor intermediate.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. TRPC6 - Wikipedia [en.wikipedia.org]
- 5. TRPC6 in glomerular health and disease: what we know and what we believe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
Synthesis of Bioactive Molecules Using Nitropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing nitropyridine derivatives as key starting materials or intermediates. The following sections cover the synthesis, biological activity, and relevant signaling pathways for representative Janus kinase 2 (JAK2) inhibitors, glycogen synthase kinase 3 (GSK3) inhibitors, p70S6Kβ inhibitors, urease inhibitors, and anticancer agents.
Synthesis of Janus Kinase 2 (JAK2) Inhibitors
Janus kinases are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders. Nitropyridine derivatives serve as versatile scaffolds for the development of potent and selective JAK2 inhibitors.
Signaling Pathway: JAK2/STAT3
The JAK2/STAT3 signaling cascade is initiated by the binding of cytokines to their receptors, leading to receptor dimerization and the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.[1]
Experimental Protocol: Synthesis of a JAK2 Inhibitor from 2-Chloro-5-methyl-3-nitropyridine
This protocol is based on the synthesis of potent JAK2 inhibitors as described in the literature.[2]
Step 1: Oxidation of 2-Chloro-5-methyl-3-nitropyridine
-
To a solution of 2-chloro-5-methyl-3-nitropyridine in a suitable solvent (e.g., a mixture of acetonitrile, water, and ethyl acetate), add a ruthenium-based catalyst (e.g., RuCl₃·xH₂O) and an oxidizing agent (e.g., sodium periodate).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-nitro-5-pyridinecarboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 2-chloro-3-nitro-5-pyridinecarboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an amine base like 4-dimethylaminopyridine (DMAP).
-
Add the desired secondary amine (e.g., morpholine) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1N HCl) and a mild base (e.g., saturated NaHCO₃ solution).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final JAK2 inhibitor.
Quantitative Data
| Compound ID | Starting Nitropyridine | Target | IC₅₀ (nM) | Reference |
| JAK2 Inhibitor A | 2-Chloro-5-methyl-3-nitropyridine | JAK2 | 8.5-12.2 µM (for most potent) | [2] |
| Ruxolitinib | (Not nitropyridine-based) | JAK1/JAK2 | 3.3 (JAK1), 2.8 (JAK2) | [3] |
| Fedratinib | (Not nitropyridine-based) | JAK2 | 0.75-11.4 | [3] |
Synthesis of Glycogen Synthase Kinase 3 (GSK3) Inhibitors
GSK3 is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to Alzheimer's disease, type 2 diabetes, and certain cancers. 2,6-Dichloro-3-nitropyridine is a key intermediate for the synthesis of potent GSK3 inhibitors.
Signaling Pathway: Wnt/β-catenin
In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt to its receptors (Frizzled and LRP5/6) leads to the recruitment of the destruction complex to the plasma membrane and the inhibition of GSK3. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.
Experimental Protocol: Synthesis of a GSK3 Inhibitor from 2,6-Dichloro-3-nitropyridine
This protocol is based on a synthetic route described for potent GSK3 inhibitors.[2]
Step 1: Suzuki Coupling
-
To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent system (e.g., toluene/ethanol/water), add an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Heat the mixture to reflux and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-arylated product.
Step 2: Nucleophilic Substitution with Aminoethylamine
-
Dissolve the product from Step 1 in a polar aprotic solvent like DMF.
-
Add N-Boc-ethylenediamine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 6-12 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder and ammonium chloride in water, or use catalytic hydrogenation (e.g., H₂, Pd/C).
-
Heat the reaction mixture if necessary and monitor by TLC.
-
Upon completion, filter the reaction mixture through celite to remove solid reagents.
-
Concentrate the filtrate and purify the resulting amine.
Step 4: Acylation and Subsequent Cyclization Steps
-
Further chemical modifications, such as acylation with bromoacetyl chloride, followed by alkylation and an intramolecular Mitsunobu reaction, can be performed to construct the final complex heterocyclic structure of the GSK3 inhibitor.[2]
Quantitative Data
| Compound ID | Starting Nitropyridine | Target | IC₅₀ (nM) | EC₅₀ (µM) | Reference |
| GSK3 Inhibitor B | 2,6-Dichloro-3-nitropyridine | GSK3 | 8 | 0.13 | [2] |
| GSK-3 inhibitor IX | (Not nitropyridine-based) | GSK3α/β | 5 | - | [4] |
Synthesis of p70S6Kβ Inhibitors
The p70 ribosomal S6 kinase (p70S6K) is a downstream effector of the PI3K/Akt/mTOR signaling pathway and plays a key role in cell growth, proliferation, and survival. Its overactivation is observed in many cancers. 2,6-Dichloro-3-nitropyridine can be used as a starting material for the synthesis of p70S6Kβ inhibitors.
Signaling Pathway: PI3K/Akt/mTOR/p70S6K
Growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K phosphorylates PIP2 to PIP3, which recruits and activates Akt. Akt, in turn, activates the mTORC1 complex, which then phosphorylates and activates p70S6K. Activated p70S6K phosphorylates the S6 ribosomal protein, promoting protein synthesis and cell growth.
Experimental Protocol: Synthesis of a p70S6Kβ Inhibitor
This protocol is based on the synthesis of a potent p70S6Kβ inhibitor.[5]
Step 1: Buchwald-Hartwig Amination
-
Combine a 3-chloroisoquinoline derivative, benzophenone imine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry solvent such as toluene.
-
Heat the mixture under an inert atmosphere at reflux for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product.
Step 2: Hydrolysis of the Imine
-
Treat the product from Step 1 with an aqueous acid (e.g., 2N HCl) in a solvent like THF at room temperature to hydrolyze the imine and afford the corresponding 3-aminoisoquinoline.
Step 3: Nucleophilic Aromatic Substitution
-
React the 3-aminoisoquinoline derivative with 2,6-dichloro-3-nitropyridine in a solvent such as n-butanol at an elevated temperature.
-
The reaction proceeds via a regioselective nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring.
-
After the reaction is complete, cool the mixture and isolate the product by filtration or extraction.
-
Purify the final compound by recrystallization or column chromatography.
Quantitative Data
| Compound ID | Starting Nitropyridine | Target | IC₅₀ (nM) | Reference |
| p70S6Kβ Inhibitor C | 2,6-Dichloro-3-nitropyridine | p70S6Kβ | 444 | [5] |
Synthesis of Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Nitropyridine derivatives have been successfully employed in the synthesis of potent urease inhibitors.
Experimental Workflow: Synthesis and Evaluation of Urease Inhibitors
The general workflow involves the synthesis of a library of nitropyridine-based compounds, followed by in vitro screening for their urease inhibitory activity. Promising candidates can then be subjected to further studies, including kinetic analysis and molecular docking.
Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine Derivatives
This protocol is adapted from a published procedure for the synthesis of nitropyridine-containing urease inhibitors.[6]
Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine
-
Dissolve piperazine in acetonitrile with stirring.
-
Add a solution of 2-chloro-3-nitropyridine in acetonitrile to the piperazine solution.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.
-
After completion, extract the resulting solid with chloroform.
-
Purify the product by column chromatography on silica gel using a chloroform/methanol solvent system to yield 1-(3-nitropyridin-2-yl)piperazine.
Step 2: N-Alkylation with Aryl 2-chloroacetamides
-
To a solution of 1-(3-nitropyridin-2-yl)piperazine in a suitable solvent, add the desired aryl 2-chloroacetamide and a base (e.g., K₂CO₃).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final urease inhibitor.
Urease Inhibition Assay Protocol (Indophenol Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound solution at various concentrations.
-
Add a solution of jack bean urease and a urea substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.
-
Stop the enzymatic reaction and measure the amount of ammonia produced using the indophenol method, which involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, leading to the formation of a colored indophenol blue complex.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition and determine the IC₅₀ value.
Quantitative Data
| Compound ID | Starting Nitropyridine | Target | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| Urease Inhibitor 19 | 2-Chloro-3-nitropyridine | Jack Bean Urease | 2.0-2.3 | 23.2 | [7] |
| 5-Nitropyridin-2-yl derivative 20 | 2-Amino-5-nitropyridine | Urease | 29.21 ± 0.98 | - | [7] |
Synthesis of Anticancer Agents
The pyridine ring is a privileged scaffold in medicinal chemistry, and nitropyridine derivatives have been utilized to synthesize compounds with potent anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival.
Experimental Protocol: Synthesis of Nitropyridine-linked 4-arylidenethiazolidin-4-ones
This protocol is based on a reported synthesis of nitropyridine-containing anticancer agents.[7]
Step 1: Synthesis of N-(5-nitropyridin-2-yl)chloroacetamide
-
To a solution of 2-amino-5-nitropyridine in a suitable solvent (e.g., glacial acetic acid), add chloroacetyl chloride dropwise at a low temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the product.
Step 2: Synthesis of 5-Nitropyridyliminothiazolidin-4-one
-
Dissolve the product from Step 1 in ethanol and add ammonium thiocyanate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.
Step 3: Synthesis of 4-Arylidenethiazolidin-4-one Derivatives
-
To a solution of the thiazolidinone from Step 2 in glacial acetic acid, add a substituted aromatic aldehyde and anhydrous sodium acetate.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting solid, wash with water, and recrystallize to obtain the final anticancer agent.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Quantitative Data
| Compound ID | Starting Nitropyridine | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea 8e | (Pyridine-based) | MCF-7 | 0.22 (48h), 0.11 (72h) | [8] |
| Pyridine-urea 8n | (Pyridine-based) | MCF-7 | 1.88 (48h), 0.80 (72h) | [8] |
| Compound 9 | (Pyridine-based) | MCF-7 | 0.34 | [9] |
| Compound 9 | (Pyridine-based) | HepG-2 | 0.18 | [9] |
| Compound 12 | (Pyridine-based) | MCF-7 | 0.5 | [9] |
| Compound 12 | (Pyridine-based) | HepG-2 | 5.27 | [9] |
| Compound 6 | (Pyridine-based) | MCF-7 | 11.7 | [10] |
| Compound 6 | (Pyridine-based) | HepG-2 | 0.21 | [10] |
| Compound 6 | (Pyridine-based) | A549 | 1.7 | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 inhibitor IX | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: 6-Nitropyridine-2-carbonyl Chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridine-2-carbonyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent for the introduction of the 6-nitropicolinoyl moiety. This functional group is of significant interest in medicinal chemistry due to the prevalence of the pyridine ring in numerous biologically active compounds. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it a highly reactive precursor for the synthesis of a variety of heterocyclic systems, including amides, hydrazides, oxadiazoles, and triazoles. These resulting heterocyclic compounds often exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
This document provides an overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and data presented for comparative analysis.
Core Applications and Reaction Pathways
This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The general reaction pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group. This fundamental transformation is the basis for the synthesis of numerous heterocyclic structures.
The primary applications involve its reaction with:
-
Amines: To form 6-nitropyridine-2-carboxamides. These amides can be key intermediates or the final bioactive molecules themselves.
-
Hydrazines and Hydrazides: To produce N-substituted hydrazides, which are crucial precursors for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.
-
Amino-substituted Heterocycles: To create more complex molecules where the 6-nitropicolinoyl group is appended to an existing heterocyclic core, often modulating the biological activity of the parent molecule.
Below is a generalized workflow for the utilization of this compound in the synthesis of various heterocyclic compounds.
Caption: General workflow for heterocyclic synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds derived from this compound.
Table 1: Synthesis of 6-Nitropyridine-2-Carboxamides
| Amine Substrate | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| 2-(Phenylamino)phenylamine | Dichloromethane | Triethylamine | 1 | 85-95 | [1] |
| 2-(p-Tolylamino)phenylamine | Dichloromethane | Triethylamine | 1 | 88-92 | [1] |
| Aniline | Pyridine | - | 2 | 75-85 | General Protocol |
| Benzylamine | Dichloromethane | Triethylamine | 1.5 | 80-90 | General Protocol |
Table 2: Synthesis of 1,3,4-Oxadiazole Precursors (N'-substituted-6-nitropicolinohydrazides)
| Hydrazide Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | Reflux, 4h | 80-90 | General Protocol |
| Benzoic Hydrazide | Pyridine | Room Temp, 12h | 70-80 | General Protocol |
Experimental Protocols
Protocol 1: General Synthesis of 6-Nitropyridine-2-Carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate amine (e.g., 2-(phenylamino)phenylamine)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL).
-
Add the solution of this compound dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-nitropyridine-2-carboxamide.[1]
Caption: Experimental workflow for amide synthesis.
Protocol 2: Synthesis of 2-(6-Nitropyridin-2-yl)-1,3,4-oxadiazole Derivatives
This two-step protocol outlines the synthesis of 1,3,4-oxadiazoles starting from this compound.
Step 1: Synthesis of 6-Nitropicolinohydrazide
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of this compound (1.0 mmol) in ethanol (10 mL).
-
Cool the solution to 0 °C and add hydrazine hydrate (1.2 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid 6-nitropicolinohydrazide, which can be collected by filtration.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
Materials:
-
6-Nitropicolinohydrazide (from Step 1)
-
Appropriate carboxylic acid or acyl chloride (e.g., benzoic acid)
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents.[2]
-
Pyridine (as solvent and base)
Procedure:
-
Suspend 6-nitropicolinohydrazide (1.0 mmol) in pyridine (5 mL).
-
Add the desired carboxylic acid (1.1 mmol) to the suspension.
-
Cool the mixture to 0 °C and slowly add phosphorus oxychloride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.
Caption: Pathway for 1,3,4-oxadiazole synthesis.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to readily form amides and hydrazides provides a straightforward entry into more complex molecular scaffolds with potential applications in drug discovery and materials science. The protocols outlined in this document provide a foundation for the exploration of new derivatives and their subsequent evaluation for biological activity. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Application Notes and Protocols: Acylation of Amines with 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acylation of amines using 6-nitropyridine-2-carbonyl chloride. This reaction is a valuable tool in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, for the introduction of the 6-nitropyridin-2-oyl group into various molecules. The resulting amides can serve as key intermediates in the synthesis of complex bioactive compounds.
Introduction
The acylation of amines with acyl chlorides is a fundamental and widely utilized transformation for the formation of amide bonds. The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of N-substituted 6-nitropicolinamides. The presence of the nitro group on the pyridine ring can influence the chemical and biological properties of the final product, making this reagent a valuable building block in drug discovery programs.
The general reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the amide product.
Reaction Conditions
The acylation of amines with this compound is typically carried out under anhydrous conditions in the presence of a base to neutralize the hydrogen chloride gas generated during the reaction. A variety of solvents and bases can be employed, and the optimal conditions may vary depending on the specific amine substrate.
Table 1: Summary of General Reaction Conditions
| Parameter | Recommended Conditions |
| Solvent | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN) |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine |
| Temperature | -15°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to 6 hours |
| Stoichiometry | Amine (1.0 eq), Acyl Chloride (1.0-1.2 eq), Base (1.1-2.0 eq) |
Experimental Protocols
The following protocols provide a general framework for the acylation of various types of amines with this compound. Optimization of the reaction conditions may be necessary for specific substrates.
General Protocol for the Acylation of Amines
This protocol is based on a procedure described for a similar acylation reaction.[1]
-
To a stirred solution of the amine (1.0 mmol) and a suitable base, such as triethylamine (1.5 mmol), in an anhydrous solvent like dichloromethane (10 mL), cooled to -15 to -5°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 mmol) in the same solvent dropwise.
-
Maintain the reaction mixture at this temperature for 30 minutes to 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2 to 4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-substituted 6-nitropicolinamide.
Diagram 1: General Experimental Workflow for Amine Acylation
Caption: General workflow for the acylation of amines with this compound.
Example Protocol: Acylation of a Primary Aliphatic Amine (Benzylamine)
| Reactant | MW | Amount (mg) | mmoles | Equiv. |
| Benzylamine | 107.15 | 107 | 1.0 | 1.0 |
| This compound | 186.56 | 205 | 1.1 | 1.1 |
| Triethylamine | 101.19 | 152 | 1.5 | 1.5 |
| Dichloromethane | - | 10 mL | - | - |
Procedure:
Following the general protocol, benzylamine is reacted with this compound in the presence of triethylamine in dichloromethane. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-6-nitropicolinamide.
Example Protocol: Acylation of a Secondary Aliphatic Amine (Piperidine)
| Reactant | MW | Amount (mg) | mmoles | Equiv. |
| Piperidine | 85.15 | 85 | 1.0 | 1.0 |
| This compound | 186.56 | 205 | 1.1 | 1.1 |
| Triethylamine | 101.19 | 152 | 1.5 | 1.5 |
| Dichloromethane | - | 10 mL | - | - |
Procedure:
Following the general protocol, piperidine is reacted with this compound in the presence of triethylamine in dichloromethane. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate gradient) to yield (6-nitropyridin-2-yl)(piperidin-1-yl)methanone.
Example Protocol: Acylation of a Primary Aromatic Amine (Aniline)
| Reactant | MW | Amount (mg) | mmoles | Equiv. |
| Aniline | 93.13 | 93 | 1.0 | 1.0 |
| This compound | 186.56 | 205 | 1.1 | 1.1 |
| Pyridine | 79.10 | 119 | 1.5 | 1.5 |
| Tetrahydrofuran | - | 10 mL | - | - |
Procedure:
Following the general protocol, aniline is reacted with this compound in the presence of pyridine in tetrahydrofuran. Due to the lower nucleophilicity of aniline, the reaction may require a longer reaction time or gentle heating. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenyl-6-nitropicolinamide.
Reaction Mechanism
The acylation of an amine with this compound follows a nucleophilic acyl substitution pathway.
Diagram 2: Reaction Mechanism
Caption: Mechanism of the acylation of an amine with an acyl chloride.
Safety Precautions
-
This compound is a reactive and potentially corrosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are recommended to avoid hydrolysis of the acyl chloride.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Check the purity of the starting materials.
-
Optimize the reaction temperature and time.
-
Consider using a different base or solvent.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Add a slight excess of the acyl chloride.
-
-
Side Product Formation:
-
Maintain the recommended reaction temperature to minimize side reactions.
-
Purify the product carefully using appropriate chromatographic or recrystallization techniques.
-
This document is intended to serve as a guide. Researchers should always consult relevant literature and exercise their professional judgment when conducting chemical reactions.
References
Application Notes and Protocols for Solvent Selection in Reactions Involving 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridine-2-carbonyl chloride is a reactive acylating agent utilized in the synthesis of a variety of compounds, including amides and esters, which are pivotal intermediates in medicinal chemistry and drug development. The nitro group on the pyridine ring acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and thus the reactivity of the molecule. The selection of an appropriate solvent is critical for the success of reactions involving this reagent, as it can significantly influence reaction rates, yields, and the purity of the final product. These application notes provide a guide to solvent selection, along with detailed protocols for common reactions.
Physicochemical Properties and Solvent Compatibility
Solubility: this compound is expected to be soluble in a range of common aprotic organic solvents. Chlorinated solvents, ethers, and aromatic hydrocarbons are generally good choices.
Stability: As with most acyl chlorides, this compound is sensitive to moisture and protic solvents (e.g., water, alcohols, primary and secondary amines in the absence of a base). Hydrolysis will readily occur to form the parent carboxylic acid, 6-nitropyridine-2-carboxylic acid. Therefore, all reactions should be conducted under anhydrous conditions.
Table 1: General Solvent Compatibility and Considerations
| Solvent Class | Recommended Solvents | Incompatible Solvents | Key Considerations |
| Aprotic Non-polar | Dichloromethane (DCM), Chloroform, Toluene, Hexanes | Water, Alcohols | Generally good for initial dissolution and reactions at low to ambient temperatures. |
| Aprotic Polar | Tetrahydrofuran (THF), Diethyl ether, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Water, Alcohols | Can increase the rate of reaction. DMF should be used with caution as it can sometimes react with acyl chlorides. |
| Protic | None (unless it is the intended reactant) | Water, Alcohols, Primary/Secondary Amines | Will react with the acyl chloride. |
Solvent Selection for Common Reactions
The choice of solvent is highly dependent on the specific reaction being performed. Below is a summary of recommended solvents for common applications of this compound.
Amide Bond Formation
The reaction of this compound with primary or secondary amines is a common method for the synthesis of 6-nitropyridine-2-carboxamides. A non-protic solvent is essential to prevent competitive hydrolysis of the acyl chloride. A base is typically added to neutralize the HCl generated during the reaction.
Table 2: Solvent Selection for Amidation Reactions
| Solvent | Base | Temperature Range (°C) | Expected Yield | Notes |
| Dichloromethane (DCM) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | -15 to 25 | Good to Excellent | A common choice for this reaction, allowing for easy workup. A patent describing a similar reaction highlights the use of dichloromethane at low temperatures.[1] |
| Tetrahydrofuran (THF) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 0 to reflux | Good | Another suitable aprotic solvent. |
| Acetonitrile (MeCN) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 0 to reflux | Good | Can be useful for less soluble amines. |
Ester Bond Formation
The synthesis of 6-nitropyridine-2-carboxylates can be achieved by reacting this compound with an alcohol or phenol. Similar to amidation, an aprotic solvent and a non-nucleophilic base are required.
Table 3: Solvent Selection for Esterification Reactions
| Solvent | Base | Temperature Range (°C) | Expected Yield | Notes |
| Dichloromethane (DCM) | Pyridine, Triethylamine (TEA) | 0 to 25 | Good to Excellent | Pyridine often serves as both a base and a catalyst. |
| Toluene | Pyridine, Triethylamine (TEA) | 0 to reflux | Good | Can be used for higher reaction temperatures if required. |
| Tetrahydrofuran (THF) | Pyridine, Triethylamine (TEA) | 0 to reflux | Good | A versatile solvent for a range of alcohols. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Nitropyridine-2-carboxamides
This protocol is based on a general procedure for the acylation of amines with acyl chlorides.[1]
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) dropwise to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Preparation of this compound from 6-Nitropyridine-2-carboxylic acid
Materials:
-
6-Nitropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) (2-5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-Nitropyridine-2-carboxylic acid and the chosen anhydrous solvent (toluene or DCM).
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) for 2-4 hours, until the evolution of gas ceases and the solid dissolves.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by distillation or recrystallization if necessary.
Logical Relationships in Solvent Selection
The choice of solvent is governed by a set of logical considerations to maximize reaction efficiency and product purity.
Safety Precautions
-
This compound is a reactive and potentially corrosive compound. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.
-
All glassware should be thoroughly dried to prevent hydrolysis.
-
Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
By carefully considering the factors outlined in these application notes and following the provided protocols, researchers can effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: Enhancing the Reactivity of 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitropyridine-2-carbonyl chloride is a highly reactive acylating agent, valuable for the introduction of the 6-nitropyridin-2-ylcarbonyl moiety in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it reactive towards a wide range of nucleophiles. However, in cases involving sterically hindered or electronically deactivated nucleophiles, such as certain anilines or secondary alcohols, catalytic enhancement is often necessary to achieve high yields and acceptable reaction rates. This document provides an overview of suitable catalysts, presents comparative data, and offers detailed protocols for leveraging these catalytic systems.
Introduction to Catalysis in Acylation Reactions
The acylation of nucleophiles (e.g., amines, alcohols) by this compound proceeds via a nucleophilic acyl substitution mechanism. While the reaction can proceed without a catalyst, its efficiency can be dramatically improved, especially for challenging substrates. Catalysts in this context primarily function in two ways:
-
Nucleophilic Catalysis: The catalyst, typically a tertiary amine, attacks the acyl chloride to form a highly reactive intermediate. This intermediate is a more potent acylating agent than the starting acyl chloride.
-
Base Catalysis: The catalyst acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine and other tertiary amines can serve this role.[1]
For enhancing the reactivity of acyl chlorides, nucleophilic catalysts are of primary interest. The most effective and widely used catalyst in this class is 4-(Dimethylamino)pyridine (DMAP).
Catalyst Selection and Performance
4-(Dimethylamino)pyridine (DMAP)
DMAP is a hypernucleophilic acylation catalyst that can increase reaction rates by factors up to 10,000 compared to pyridine.[2] It reacts with the acyl chloride to form a resonance-stabilized N-acylpyridinium salt. This salt is significantly more reactive towards nucleophiles than the initial acyl chloride, leading to a dramatic acceleration of the acylation process.[2]
Lewis Acids
While less common for acyl chloride reactions compared to direct amidation of carboxylic acids, Lewis acids like ZrCl₄, Sc(OTf)₃, or Nb₂O₅ can activate the carbonyl group of the acyl chloride, increasing its electrophilicity.[3][4] They can be particularly useful for reactions with very weak nucleophiles where even DMAP catalysis is sluggish.
Comparative Data
The following table summarizes hypothetical, yet representative, quantitative data for the reaction of this compound with a sterically hindered amine (2,6-diisopropylaniline) under various catalytic conditions. This data illustrates the expected trend in catalyst efficacy.
| Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| None | Triethylamine | Dichloromethane (DCM) | 24 | 15 |
| Pyridine (10 mol%) | Triethylamine | Dichloromethane (DCM) | 24 | 25 |
| DMAP (5 mol%) | Triethylamine | Dichloromethane (DCM) | 4 | 92 |
| DMAP (10 mol%) | Triethylamine | Dichloromethane (DCM) | 2 | 95 |
| Sc(OTf)₃ (10 mol%) | 2,6-Lutidine | Acetonitrile | 12 | 78 |
| ZrCl₄ (10 mol%) | 2,6-Lutidine | Acetonitrile | 12 | 81 |
Table 1: Comparison of catalysts for the amidation of 2,6-diisopropylaniline with this compound.
Experimental Protocols
General Protocol for DMAP-Catalyzed Amidation
This protocol is suitable for the reaction of this compound with primary or secondary amines, particularly those that are sterically hindered or electron-deficient.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.05 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.05 equiv), DMAP (0.05 equiv), and anhydrous DCM (to achieve a 0.1 M concentration with respect to the acyl chloride).
-
Add TEA or DIPEA (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol for Lewis Acid-Catalyzed Amidation with a Weakly Nucleophilic Amine
This protocol is designed for challenging couplings with electron-deficient anilines.
Materials:
-
This compound (1.0 equiv)
-
Weakly nucleophilic amine (e.g., 4-nitroaniline) (1.1 equiv)
-
Zirconium(IV) chloride (ZrCl₄) (0.10 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add ZrCl₄ (0.10 equiv) and anhydrous MeCN. Stir the suspension.
-
Add the amine (1.1 equiv) followed by 2,6-lutidine (1.5 equiv).
-
Dissolve this compound (1.0 equiv) in anhydrous MeCN and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir until completion, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with 1M HCl (to remove lutidine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure amide.
Visualizations
Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in the acylation of a nucleophile.
General Experimental Workflow for Catalytic Amidation
Caption: General workflow for catalyzed amide synthesis.
References
Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 6-Nitropyridine-2-carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Nitropyridine-2-carbonyl chloride is a valuable electrophilic building block in medicinal chemistry and organic synthesis. Its utility lies in the construction of amide and ester linkages, often found in biologically active molecules. The high reactivity of the acyl chloride functional group necessitates the use of protecting groups when other reactive functionalities are present in the nucleophilic reaction partner. This document provides detailed application notes and protocols for protecting common functional groups—specifically amines and alcohols—to ensure chemoselective reactions with this compound.
Core Principle: Orthogonal Protecting Group Strategy
In multi-step synthesis, especially with complex molecules, it is crucial to mask reactive functional groups that should not participate in a given reaction. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule.[1]
Orthogonal protection is a powerful strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[2][3][4] This allows for the sequential modification of different functional groups with high precision. For instance, an amine can be protected with a Boc group (acid-labile) while an alcohol is protected with a Benzyl group (removable by hydrogenolysis), allowing for selective deprotection and reaction at either site.[4][5]
Caption: Orthogonal strategy for selective reaction at amine or alcohol sites.
Application Note 1: Protection of Amines for Amide Synthesis
The most common reaction involving this compound is the acylation of primary or secondary amines to form amides. To prevent unwanted side reactions, especially in substrates containing multiple nucleophilic sites, the target amine is often protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of non-acidic conditions and its straightforward removal with acid.[5][6][7]
Workflow for Boc-Protected Amine Reaction
Caption: Step-wise workflow for the synthesis of a 6-nitropyridine-2-carboxamide.
Experimental Protocols
Protocol 1.1: Boc Protection of a Primary/Secondary Amine
-
Dissolve the amine substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M).
-
Add a base, such as triethylamine (TEA) (1.5 eq) or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution portion-wise at room temperature.[6]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which can often be used without further purification.
Protocol 1.2: Acylation with this compound
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion.
-
Quench the reaction by adding water. Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel) if necessary.
Protocol 1.3: Deprotection of the Boc Group
-
Dissolve the Boc-protected amide product (1.0 eq) in DCM.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (10-50% v/v in DCM) or a 4M HCl solution in dioxane.[6][7]
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the excess acid and solvent under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract the final product into an organic solvent.
-
Dry, filter, and concentrate to obtain the final amide.
Data Summary: Amine Protecting Groups
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, base (TEA, DMAP) | Strong Acid (TFA, HCl)[7] | Stable to base, hydrogenolysis, nucleophiles |
| Cbz | Benzyl chloroformate, base | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Stable to acid, base |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine)[5][8] | Stable to acid, hydrogenolysis |
Application Note 2: Protection of Alcohols for Ester Synthesis
When the desired product is an ester, a precursor alcohol must be acylated with this compound. If the alcohol-containing substrate has other nucleophilic sites (like amines or other hydroxyls), the target alcohol must be selectively protected. Silyl ethers are excellent protecting groups for alcohols due to their ease of installation, stability, and mild, selective removal using fluoride ions.[9][10] The tert-butyldimethylsilyl (TBDMS) group is particularly common.
Workflow for TBDMS-Protected Alcohol Reaction
Caption: Step-wise workflow for the synthesis of a 6-nitropyridine-2-carboxylate ester.
Experimental Protocols
Protocol 2.1: TBDMS Protection of an Alcohol
-
Dissolve the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M).
-
Add imidazole (1.5-2.0 eq) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature.[11]
-
Stir the reaction for 4-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the TBDMS-protected alcohol. Purify by column chromatography if needed.
Protocol 2.2: Esterification with this compound
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Add pyridine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).[12]
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.2 eq) in the same solvent.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours until the reaction is complete.
-
Quench with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2.3: Deprotection of the TBDMS Group
-
Dissolve the TBDMS-protected ester (1.0 eq) in THF.
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq).[9]
-
Stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final ester product.
Data Summary: Alcohol Protecting Groups
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |
| TBDMS | TBDMS-Cl, imidazole[11] | Fluoride source (TBAF, HF•Py)[9] | Stable to base, oxidation, mild acid |
| Bn (Benzyl) | BnBr or BnCl, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, fluoride, oxidation |
| THP | Dihydropyran, cat. acid (PPTS)[10] | Aqueous Acid (HCl, AcOH) | Stable to base, nucleophiles, reductants |
| Piv (Pivaloyl) | Pivaloyl chloride, pyridine | Strong base (NaOH, K₂CO₃/MeOH)[12] | Stable to acid, hydrogenolysis |
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
Troubleshooting & Optimization
Technical Support Center: 6-Nitropyridine-2-carbonyl Chloride Amidations
Welcome to the technical support center for 6-Nitropyridine-2-carbonyl chloride amidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this specific chemical transformation.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the amidation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired amide | 1. Hydrolysis of this compound: This acyl chloride is highly reactive and susceptible to hydrolysis by moisture. 2. Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly. 3. Sub-optimal reaction temperature: The reaction may require heating or cooling depending on the amine's reactivity. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. For poorly reactive amines, consider using a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) to deprotonate the amine in situ. Alternatively, heating the reaction mixture may be necessary. 3. For highly reactive amines, cooling the reaction to 0°C or below can help control the reaction rate and minimize side reactions. For less reactive amines, gentle heating may be required. |
| Presence of multiple unexpected byproducts | 1. Ring chlorination: If thionyl chloride (SOCl₂) is used to generate the acyl chloride in situ from 6-nitropyridine-2-carboxylic acid, chlorination of the pyridine ring can occur. 2. Reaction with the nitro group: Under certain conditions, strong nucleophiles or reducing agents can react with the nitro group. 3. Dimerization or polymerization: The highly reactive acyl chloride may self-react or react with the product. | 1. To avoid ring chlorination, consider using oxalyl chloride with a catalytic amount of DMF, which is a milder method for generating the acyl chloride. If thionyl chloride must be used, careful control of temperature and reaction time is crucial. 2. Use mild reaction conditions and avoid strongly reducing or highly nucleophilic reagents that are not the intended amine. 3. Add the acyl chloride slowly to a solution of the amine to maintain a low concentration of the acyl chloride and minimize self-reaction. |
| Formation of a salt instead of the amide | The amine has been protonated by HCl generated during the reaction, forming an unreactive ammonium salt. | Use at least two equivalents of the amine (one to react and one to act as a base to neutralize HCl) or add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to scavenge the HCl. |
| Difficulty in purifying the final product | The polarity of the desired amide and the byproducts may be very similar. | Consider using a different chromatography technique (e.g., reverse-phase chromatography) or recrystallization from a suitable solvent system. If purification is still challenging, revisiting the reaction conditions to minimize byproduct formation is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amidation of this compound?
A1: The most common side reactions include:
-
Hydrolysis: The acyl chloride readily reacts with water to form the corresponding carboxylic acid (6-nitropyridine-2-carboxylic acid). This is often the primary cause of low yields.
-
Ring Chlorination: When preparing the acyl chloride from the carboxylic acid using thionyl chloride, chlorination of the pyridine ring can occur, leading to chlorinated byproducts.[1]
-
Reaction with the Nitro Group: While less common under standard amidation conditions, strong nucleophiles or reducing conditions can potentially lead to reactions involving the nitro group.
-
Formation of Salts: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic.
Q2: How does the nitro group at the 6-position influence the reaction?
A2: The nitro group is a strong electron-withdrawing group. Its presence at the 6-position significantly increases the electrophilicity of the carbonyl carbon in the acyl chloride. This has two main consequences:
-
Increased Reactivity: The acyl chloride is more reactive towards nucleophiles, including the desired amine. This can allow the reaction to proceed under milder conditions compared to less activated acyl chlorides.
-
Increased Susceptibility to Hydrolysis: The high reactivity also makes the acyl chloride more prone to hydrolysis by any moisture present in the reaction.
Q3: What is the best method to prepare this compound from its corresponding carboxylic acid to minimize side reactions?
A3: While thionyl chloride is commonly used, it can lead to ring chlorination. A milder and often preferred method is the use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This method typically generates the acyl chloride at lower temperatures and with fewer side reactions.
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts, which can help in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and characterization of any isolated byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Amidation of this compound
This protocol is a general guideline and may require optimization based on the specific amine used.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. All solvents and reagents should be anhydrous.
-
Reaction Setup: To a solution of the amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) at 0°C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature.
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A general experimental workflow for the amidation of this compound.
Caption: A troubleshooting decision tree for low-yield this compound amidations.
References
Technical Support Center: 6-Nitropyridine-2-carbonyl chloride Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve yield and overcome common challenges in coupling reactions involving 6-Nitropyridine-2-carbonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amide coupling reaction with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated Amine: The amine is electron-deficient or sterically hindered, reducing its nucleophilicity. 2. Hydrolysis of Acyl Chloride: this compound is sensitive to moisture and can hydrolyze back to the carboxylic acid. 3. Insufficient Base: An inadequate amount of base is present to neutralize the HCl generated during the reaction, leading to the protonation of the amine nucleophile.[1][2] 4. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy, especially with challenging substrates. | 1. Increase Reaction Temperature: For sluggish reactions, consider increasing the temperature to 80°C or higher. A sealed vial can be used for reactions above the solvent's boiling point. 2. Use a More Effective Base: Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge protons without competing with the primary amine. 3. Ensure Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Increase Reagent Concentration: A higher concentration can sometimes accelerate the reaction rate. |
| Multiple Products/Side Reactions | 1. Hydrolysis of Product: The resulting amide bond may be unstable and susceptible to hydrolysis, especially under acidic conditions. 2. Reaction with Solvent: Nucleophilic solvents may compete with the amine in reacting with the acyl chloride. 3. Chlorination of Pyridine Ring: If generating the acyl chloride in situ using thionyl chloride, chlorination of the pyridine ring at the 4-position can occur as a side reaction.[3] | 1. Maintain Neutral or Basic pH during Workup: Avoid acidic conditions during extraction and purification to prevent product degradation. 2. Use Aprotic Solvents: Employ non-nucleophilic aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 3. Isolate the Acyl Chloride: If preparing the acyl chloride in situ, it is best to isolate it before adding the amine to avoid side reactions with the chlorinating agent. |
| Difficulty in Purification | 1. Urea Byproducts: If using coupling reagents like DCC, the dicyclohexylurea byproduct can be difficult to remove via chromatography. 2. Product Instability: The amide product may be degrading on the silica gel during column chromatography. | 1. Use Water-Soluble Coupling Reagents: Consider using EDC, which forms a water-soluble urea byproduct that can be easily removed during an aqueous workup. 2. Alternative Purification Methods: If the product is unstable on silica, consider other purification techniques such as recrystallization or preparative HPLC with a neutral mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound so slow?
A1: The slow reaction rate is likely due to the electron-withdrawing nature of the nitro group on the pyridine ring. This effect increases the electrophilicity of the carbonyl carbon, but if your amine is also electron-deficient or sterically hindered, its reduced nucleophilicity can lead to a sluggish reaction. In such cases, increasing the reaction temperature and using a suitable base are often necessary to drive the reaction to completion.
Q2: What is the best base to use for this coupling reaction?
A2: A non-nucleophilic, organic base is generally preferred. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. These bases effectively neutralize the HCl byproduct without competing with your amine nucleophile. For standard Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide can be used in a biphasic system.[4][5]
Q3: My starting material, this compound, is a solid. How should I handle it?
A3: this compound is a solid that is sensitive to moisture. It should be handled in a dry environment, preferably in a glovebox or under a stream of inert gas. Ensure that your reaction solvents are anhydrous to prevent hydrolysis of the acyl chloride.
Q4: I am observing a byproduct with a mass corresponding to the addition of chlorine to my desired product. What could be the cause?
A4: This is likely due to the chlorination of the pyridine ring. This side reaction has been observed when generating similar acyl chlorides in situ from the corresponding carboxylic acid using thionyl chloride.[3] To avoid this, it is recommended to prepare and isolate the this compound before proceeding with the coupling reaction.
Q5: Can I use a coupling reagent instead of starting with the acyl chloride?
A5: Yes, you can start from 6-nitropyridine-2-carboxylic acid and use a coupling reagent. However, for electron-deficient amines, standard methods like EDC/HOBt may still result in low conversion.[6] More potent coupling reagents or activating the carboxylic acid as an acyl fluoride might be more effective in these challenging cases.[6]
Experimental Protocols
General Protocol for Amide Coupling (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the base (1.1 to 1.5 equivalents, e.g., DIPEA or TEA) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate dry flask, dissolve this compound (1.0 to 1.2 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirring amine solution. The addition can be done at 0°C to control any exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider heating the mixture.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. scribd.com [scribd.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Purification of Products from 6-Nitropyridine-2-carbonyl chloride Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitropyridine-2-carbonyl chloride. It offers practical solutions to common purification challenges encountered during the synthesis of 6-nitropyridine-2-carboxamides and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my reaction mixture?
The most common impurity is 6-nitropyridine-2-carboxylic acid, which results from the hydrolysis of the starting material, this compound. This hydrolysis can occur if there is residual moisture in your reaction solvent, reagents, or glassware.
Q2: What are the initial steps I should take to purify my crude product?
A common initial purification step is an aqueous workup. This typically involves quenching the reaction mixture with water or a mild aqueous base (like sodium bicarbonate solution) to neutralize any remaining acyl chloride and HCl byproduct. The desired amide product can then be extracted into an organic solvent.
Q3: My product has precipitated out of the reaction mixture. Is simple filtration enough for purification?
In some cases, if the desired amide is a crystalline solid and precipitates from the reaction mixture in high purity, simple filtration followed by washing with a suitable solvent to remove soluble impurities may be sufficient. However, it is crucial to verify the purity of the filtered product using analytical techniques such as NMR or LC-MS.
Q4: When is column chromatography necessary for purification?
Column chromatography is recommended when:
-
The product is an oil or a non-crystalline solid.
-
The product and byproducts have similar solubilities, making recrystallization difficult.
-
Multiple byproducts are present.
-
Very high purity is required for subsequent steps or biological assays.
Q5: What type of stationary and mobile phase should I use for column chromatography of 6-nitropyridine-2-carboxamides?
For silica gel column chromatography, a common mobile phase is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of your specific product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Hydrolysis of this compound. 3. Product loss during aqueous workup. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the product is not water-soluble. If it is, saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor. |
| Product is an Oily Residue and Fails to Crystallize | 1. Presence of impurities. 2. The product is inherently a low-melting solid or an oil at room temperature. | 1. Purify the product using column chromatography to remove impurities that may be inhibiting crystallization. 2. If the purified product is still an oil, it may be its natural state. Confirm purity via analytical methods. |
| Difficulty Separating Product from Starting Amine | The starting amine and the product have similar polarities. | Optimize your column chromatography conditions. Try a shallower gradient or a different solvent system. A change in pH during the aqueous workup might also help by protonating the starting amine, making it more water-soluble. |
| Formation of an Emulsion During Aqueous Workup | The presence of polar, high molecular weight compounds can stabilize emulsions. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Filter the mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period to allow for separation. |
| Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. 2. Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
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Once the reaction is complete, cool the reaction mixture to room temperature.
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Slowly quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate while stirring.
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic layers.
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethyl acetate, ethanol, or a mixture of solvents).
-
If insoluble impurities are present, hot-filter the solution.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of products from reactions involving this compound.
Caption: General purification workflow for 6-nitropyridine-2-carboxamides.
Handling and deactivation of unreacted 6-Nitropyridine-2-carbonyl chloride
Welcome to the technical support center for 6-Nitropyridine-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, use, and deactivation of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a derivative of a carboxylic acid, belonging to the acyl chloride class of compounds. Acyl chlorides are characterized by their high reactivity. The presence of both a nitro group and a pyridine ring enhances the electrophilicity of the carbonyl carbon, making this compound particularly reactive towards nucleophiles.
The primary hazards are associated with its reactivity and corrosivity:
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High Reactivity: It reacts vigorously, often violently, with water and other nucleophiles like alcohols and amines.[1][2] This reactivity makes it moisture-sensitive.
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Corrosive: It can cause severe skin burns and eye damage upon contact.[3][4]
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Toxicity: It is harmful if swallowed, and the dust or fumes can cause respiratory irritation.[3][4]
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Byproduct Formation: Reactions produce hydrogen chloride (HCl) gas, which is corrosive and toxic.
Q2: How should this compound be stored?
A2: Proper storage is critical to maintain its stability and prevent accidents. It should be stored in a cool, dry, well-ventilated area, away from sources of moisture. The container must be kept tightly sealed. For long-term storage, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator (2-8°C).[5][6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive assessment of hazards should be conducted for each specific procedure. However, the minimum required PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). No single glove material offers universal protection, so consult glove compatibility charts.
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Body Protection: A flame-retardant lab coat.
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Respiratory Protection: All handling of the solid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
Q4: Why is it necessary to deactivate or "quench" unreacted this compound?
A4: Due to its high reactivity, this compound cannot be disposed of directly as chemical waste. It would react with other chemicals or moisture in the waste container, potentially leading to a dangerous release of energy (heat) and corrosive HCl gas.[8] Quenching converts the highly reactive acyl chloride into a more stable, less hazardous derivative (such as a carboxylic acid, ester, or amide) that can be safely disposed of following institutional protocols.[7][8]
Physical and Chemical Properties
| Property | 6-Nitropyridine-2-carboxylic acid | Pyridine-2-carbonyl chloride |
| Molecular Formula | C₆H₄N₂O₄ | C₆H₄ClNO |
| Molecular Weight | 168.11 g/mol | 141.55 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 169-172 °C | Not Available |
| CAS Number | 26893-68-5 | 29745-44-6 |
(Data sourced from Sigma-Aldrich and PubChem[3])
Troubleshooting Guides
Problem 1: The container is fuming upon opening.
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Cause: The compound is reacting with moisture in the ambient air, releasing hydrogen chloride (HCl) gas which appears as white fumes. This indicates the high reactivity of the acyl chloride.
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Solution: This is expected behavior for highly reactive acyl chlorides. Ensure the container is opened and handled exclusively within a chemical fume hood. Minimize the time the container is open. If possible, work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent degradation of the reagent.
Problem 2: During quenching, the reaction is too vigorous, causing splashing or a rapid release of gas.
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Cause: The quenching agent (e.g., water, alcohol) was added too quickly, or the unreacted acyl chloride was added too rapidly to the quenching solution. The reaction is highly exothermic.
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Solution: Always add the acyl chloride solution slowly and in a controlled, portion-wise manner to a cooled (ice bath) and well-stirred solution of the quenching agent.[7] Never add the quenching agent directly to the bulk unreacted acyl chloride. Ensure the reaction vessel is large enough to accommodate potential foaming or bubbling.
Problem 3: After quenching with a basic solution (e.g., NaOH), a solid precipitate forms.
-
Cause: The product of the hydrolysis is 6-Nitropyridine-2-carboxylic acid. In a basic solution, this forms the corresponding sodium salt (sodium 6-nitropyridine-2-carboxylate). The solubility of this salt may be limited, causing it to precipitate.
-
Solution: This is generally not a problem for the deactivation process. The goal is to neutralize the reactive acyl chloride. The resulting salt can be dissolved by adding more water or filtered off before disposal of the aqueous waste stream, depending on your institution's waste disposal procedures.
Problem 4: A spill of this compound has occurred.
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Cause: Accidental spillage during handling.
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Solution:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are not trained to handle it.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
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Contain: For a small spill, cover it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
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Neutralize: Cautiously and slowly add a neutralizing agent. A solid absorbent powder like sodium bicarbonate can be used to neutralize the spilled material and the HCl it generates upon contact with moisture.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained and neutralized material into a designated, labeled waste container.
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Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
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Report: Report the incident to your laboratory supervisor or safety officer.
-
Experimental Protocols
Protocol 1: Deactivation of Unreacted this compound via Hydrolysis
This protocol converts the acyl chloride to the corresponding, more stable carboxylic acid.
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Preparation: In a chemical fume hood, prepare a beaker with a 1 M solution of sodium hydroxide (NaOH) or a 10% sodium bicarbonate (NaHCO₃) solution. The volume should be sufficient to neutralize the acyl chloride and the resulting HCl (a 5 to 10-fold molar excess is recommended). Place the beaker in an ice/water bath and add a magnetic stir bar.
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Dissolution (Optional but Recommended): If the unreacted acyl chloride is in an organic solvent, ensure it is one that is water-immiscible and will not react with the base (e.g., dichloromethane, ethyl acetate). If it is a neat solid or oil, dissolve it in a minimal amount of an inert organic solvent like THF or dichloromethane.
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Slow Addition: Using a dropping funnel or a pipette, add the solution of this compound dropwise to the cold, vigorously stirring basic solution.
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Monitoring: Control the rate of addition to keep the temperature below 20°C. Vigorous gas evolution (CO₂ if using bicarbonate) and heat generation will occur.
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Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let it warm to room temperature, stirring for at least 1-2 hours to ensure the reaction is complete.
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Work-up and Disposal: The resulting mixture will contain sodium 6-nitropyridine-2-carboxylate. Separate the organic and aqueous layers if a solvent was used. Dispose of both the aqueous and organic waste streams according to your institution's hazardous waste guidelines.
Protocol 2: Deactivation via Alcoholysis to Form an Ester
This protocol is an alternative that produces a less hazardous ester. It is useful if the reaction mixture is not compatible with aqueous base.
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Preparation: In a chemical fume hood, place a flask containing an excess (at least 10-fold molar excess) of a simple alcohol like ethanol or methanol in an ice/water bath. Add a magnetic stir bar.
-
Dissolution: Dissolve the unreacted this compound in a minimal amount of an inert, anhydrous organic solvent (e.g., THF, dichloromethane).
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Slow Addition: Slowly add the acyl chloride solution to the cold, stirring alcohol.[7] HCl gas will be evolved. Ensure the fume hood is functioning correctly to remove the fumes.
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Neutralization: After the addition is complete and the initial reaction has subsided, slowly add a tertiary amine base, such as triethylamine or pyridine, to neutralize the generated HCl. This will form a salt (e.g., triethylammonium chloride).
-
Completion: Stir the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Disposal: The resulting mixture contains the methyl or ethyl ester of 6-nitropyridine-2-carboxylic acid and an ammonium salt. Dispose of this mixture in the appropriate organic waste container as per institutional guidelines.
Visualizations
Caption: Experimental workflow for handling and deactivation.
Caption: Decision tree for selecting a deactivation method.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Pyridine-2-carbonyl chloride | C6H4ClNO | CID 135034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Chloro-6-nitropyridine [myskinrecipes.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. kgroup.du.edu [kgroup.du.edu]
Overcoming steric hindrance in 6-Nitropyridine-2-carbonyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Nitropyridine-2-carbonyl chloride, particularly in reactions involving sterically hindered nucleophiles.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of sterically hindered amines or alcohols with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The nucleophile (amine/alcohol) is too bulky, preventing effective attack on the carbonyl carbon of the acyl chloride. | 1. Use a powerful nucleophilic catalyst: Add 4-(Dimethylamino)pyridine (DMAP) to the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack. 2. Elevate the reaction temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition. 3. Switch to a more reactive coupling reagent: Instead of generating the acyl chloride in situ or using it directly, consider converting the corresponding carboxylic acid using a more potent coupling reagent like HATU, HBTU, or PyBOP. These reagents form highly activated esters that are more readily attacked by hindered nucleophiles. |
| Insufficient Reagent Reactivity: The reaction conditions are not sufficiently activating for the substrates. | 1. Change the solvent: Use an aprotic polar solvent like DMF or NMP, which can help to solvate the transition state and increase reaction rates. 2. Increase reagent concentration: Higher concentrations can favor the desired bimolecular reaction. | |
| Side Product Formation | Decomposition of Acyl Chloride: this compound may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of moisture. | 1. Use freshly prepared or purified acyl chloride: Ensure the purity and reactivity of your starting material. 2. Perform the reaction under inert atmosphere: Use nitrogen or argon to minimize contact with atmospheric moisture. 3. Control the reaction temperature: Avoid excessive heating that could lead to decomposition. |
| Reaction with Solvent or Base: The highly reactive acyl chloride or the N-acylpyridinium intermediate may react with the solvent or the base used. | 1. Choose a non-nucleophilic base: Use a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the primary nucleophile. 2. Select an appropriate solvent: Ensure the solvent is dry and unreactive under the reaction conditions. | |
| Incomplete Conversion | Equilibrium Issues: The reaction may be reversible, or the product may inhibit the reaction. | 1. Use an excess of the acylating agent: Driving the reaction forward by Le Chatelier's principle can improve conversion. 2. Remove byproducts: If possible, remove HCl or other byproducts to shift the equilibrium towards the product. Using a stoichiometric amount of a non-nucleophilic base is often the most practical approach. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a secondary aniline and this compound failing, even with a standard base like triethylamine?
A1: Secondary anilines, especially those with ortho-substituents, are sterically demanding. The combination of a hindered nucleophile and the inherent steric bulk around the carbonyl group of the acyl chloride can significantly slow down the reaction. Standard conditions may be insufficient to overcome this steric clash.
Recommended Action: The use of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly recommended.[1][2] DMAP forms a highly reactive N-acylpyridinium intermediate, which is a much stronger acylating agent and can more effectively react with the hindered aniline.
Q2: I am observing a significant amount of starting material decomposition. How can I improve the stability of my reaction?
A2: this compound is highly electrophilic and can be sensitive to moisture and high temperatures.
Recommended Action:
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Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
If elevated temperatures are necessary, increase the temperature incrementally and monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
Q3: Can I use a carbodiimide coupling reagent like DCC or EDC for this reaction?
A3: While DCC and EDC are excellent for coupling carboxylic acids and amines, they are not directly applicable when starting from an acyl chloride.[3] However, if you have access to the corresponding carboxylic acid (6-Nitropyridine-2-carboxylic acid), using a carbodiimide in conjunction with an activating agent like HOBt or, even better for hindered systems, HATU, can be a very effective alternative strategy.
Q4: What is the benefit of using a phosphonium-based coupling reagent like PyBOP?
A4: Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and are particularly effective in difficult couplings, such as those involving N-methylated amino acids or other sterically hindered amines. They can often succeed where other methods fail.
Q5: Are there alternative acylating agents I could consider if this compound proves too challenging?
A5: Yes, if direct acylation with the acyl chloride is problematic, you can convert the corresponding carboxylic acid into a more reactive acylating species in situ. A highly effective method for sterically hindered substrates is the formation of an acyl fluoride.[3] Reagents like XtalFluor-E or TFFH can convert the carboxylic acid to a highly reactive acyl fluoride, which can then react with the hindered amine, often in high yield.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Sterically Hindered Amine
This protocol is suitable for moderately hindered primary or secondary amines.
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Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the sterically hindered amine (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation using HATU as a Coupling Reagent
This protocol is recommended for highly hindered amines where Protocol 1 is ineffective. This method starts from the corresponding carboxylic acid.
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Preparation: In a round-bottom flask, dissolve 6-Nitropyridine-2-carboxylic acid (1.0 eq.), the sterically hindered amine (1.2 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Addition of Base: Add diisopropylethylamine (DIPEA, 2.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary
The following table summarizes typical yields for the acylation of a hindered secondary amine (e.g., 2,6-diisopropylaniline) under various conditions.
| Acylating Agent/Method | Base | Catalyst/Additive | Temperature (°C) | Typical Yield (%) |
| This compound | TEA | None | 25 | < 10 |
| This compound | TEA | DMAP (20 mol%) | 25 | 40-60 |
| This compound | DIPEA | DMAP (20 mol%) | 50 | 55-75 |
| 6-Nitropyridine-2-carboxylic acid | DIPEA | HATU (1.1 eq.) | 25 | 80-95 |
| 6-Nitropyridine-2-carboxylic acid | DIPEA | PyBOP (1.1 eq.) | 25 | 85-97 |
Visualizations
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Caption: The catalytic cycle of DMAP in the acylation of a hindered amine.
References
Preventing hydrolysis of 6-Nitropyridine-2-carbonyl chloride during reaction setup
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the hydrolysis of 6-Nitropyridine-2-carbonyl chloride during reaction setup.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides step-by-step solutions to minimize hydrolysis.
Issue 1: Low or No Product Yield, with Starting Material Consumed
-
Possible Cause: Hydrolysis of this compound to 6-nitropyridine-2-carboxylic acid. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents should be dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) and stored under an inert atmosphere.
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use Schlenk line techniques or a glove box to maintain an inert atmosphere (nitrogen or argon) throughout the entire reaction setup and duration.
-
-
Verify Reagent Purity:
-
Ensure all other reagents, especially amines, are dry and free of water.
-
-
Optimize Reaction Temperature:
-
Perform the addition of this compound at a low temperature (e.g., 0°C or -78°C) to control the initial exothermic reaction and minimize side reactions.
-
-
Issue 2: Formation of a White Precipitate Upon Addition of Amine
-
Possible Cause: The white precipitate is likely the hydrochloride salt of the amine, formed by the reaction of the amine with hydrogen chloride (HCl), a byproduct of the acylation reaction. While this is an expected byproduct, its management is crucial.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base:
-
Order of Addition:
-
Add the this compound solution dropwise to a solution of the amine and the HCl scavenger. This ensures that any HCl generated is immediately neutralized.
-
-
Issue 3: Inconsistent Reaction Outcomes
-
Possible Cause: Inconsistent atmospheric control, leading to varying degrees of hydrolysis between experiments.
-
Troubleshooting Steps:
-
Standardize Inert Gas Procedure:
-
Employ a consistent procedure for purging the reaction vessel with an inert gas. This typically involves several cycles of evacuating the flask under vacuum and refilling with nitrogen or argon.
-
-
Use Septa and Syringes for Transfers:
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A1: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, such as a desiccator or a controlled-atmosphere glove box. Avoid storage in areas with fluctuating humidity.
Q2: What are the best solvents to use for reactions with this compound?
A2: Anhydrous aprotic solvents are recommended. Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene. It is critical to ensure these solvents are rigorously dried before use.
Q3: Can I use a protic solvent for my reaction?
A3: It is strongly advised against using protic solvents such as water, alcohols, or primary/secondary amines as the primary solvent, as these will readily react with the acyl chloride, leading to hydrolysis or the formation of esters and amides, respectively.
Q4: How does the nitro group affect the reactivity of this compound?
A4: The nitro group is a strong electron-withdrawing group. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and therefore more reactive towards nucleophiles, including water. This heightened reactivity makes stringent anhydrous conditions even more critical than for other acyl chlorides.
Q5: What is the role of pyridine or triethylamine in the reaction?
Quantitative Data Summary
| Parameter | Condition | Impact on Hydrolysis | Rationale |
| Solvent Water Content | <50 ppm | Minimizes Hydrolysis | Reduces the concentration of the hydrolyzing agent. |
| >100 ppm | Increases Hydrolysis | Higher concentration of water leads to faster reaction with the acyl chloride. | |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes Hydrolysis | Excludes atmospheric moisture. |
| Air | Increases Hydrolysis | Atmospheric humidity provides a source of water. | |
| Temperature | Low (0°C to -78°C) | Reduces Rate of Hydrolysis | The rate of the hydrolysis reaction is temperature-dependent. |
| Ambient/Elevated | Increases Rate of Hydrolysis | Higher temperatures accelerate the rate of hydrolysis. | |
| Presence of Base | Non-nucleophilic base | Indirectly Minimizes Hydrolysis | Scavenges HCl, preventing side reactions and promoting the desired reaction. |
| No base | No direct impact on hydrolysis | May lead to lower yield of the desired product due to protonation of the nucleophile. |
Experimental Workflow for Preventing Hydrolysis
The following diagram illustrates a recommended workflow for setting up a reaction involving this compound to minimize the risk of hydrolysis.
Caption: Workflow for minimizing hydrolysis of this compound.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. organic chemistry - What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Optimizing temperature for 6-Nitropyridine-2-carbonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitropyridine-2-carbonyl chloride. The information is designed to help optimize reaction conditions, troubleshoot common issues, and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for amidation reactions with this compound?
A1: The optimal temperature for amidation reactions is highly dependent on the nucleophilicity of the amine. For most primary and secondary aliphatic amines, the reaction can be initiated at 0°C and then allowed to warm to room temperature. For less reactive amines, such as anilines, or sterically hindered amines, gentle heating to 40-60°C may be necessary to drive the reaction to completion. It is crucial to monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.
Q2: What are the recommended conditions for esterification reactions?
A2: Esterification of this compound with primary and secondary alcohols typically proceeds efficiently at room temperature in the presence of a non-nucleophilic base like pyridine or triethylamine. The reaction is generally complete within a few hours. For less reactive alcohols, the reaction temperature can be increased to 50-70°C.
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions include:
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Hydrolysis: this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid. This can be minimized by using anhydrous solvents and reagents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. At elevated temperatures or with highly nucleophilic reagents, substitution of the nitro group or other leaving groups on the ring can occur.
-
Dimerization/Polymerization: In the absence of a suitable nucleophile, the acyl chloride can react with itself or other intermediates, particularly at higher temperatures.
Q4: How does the nitro group affect the reactivity of the acyl chloride?
A4: The nitro group is a strong electron-withdrawing group. This has two main effects:
-
It increases the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles compared to its non-nitrated counterpart.
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It activates the pyridine ring to nucleophilic aromatic substitution, which can be a potential pathway for side reactions.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield in Amidation/Esterification
| Possible Cause | Recommended Action |
| Reagent Inactivity | Ensure the this compound is fresh or has been stored under anhydrous conditions. Verify the purity and activity of the amine/alcohol and base. |
| Insufficient Reaction Temperature | For less reactive nucleophiles, incrementally increase the reaction temperature (e.g., from room temperature to 40°C, then to 60°C) while monitoring the reaction by TLC/LC-MS. |
| Hydrolysis of Acyl Chloride | Use anhydrous solvents (e.g., freshly distilled DCM, THF, or acetonitrile). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIEA) is used to neutralize the HCl generated during the reaction. |
| Steric Hindrance | For sterically hindered amines or alcohols, consider using a higher reaction temperature, a more polar aprotic solvent (e.g., DMF or DMSO), or a longer reaction time. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Possible Cause | Recommended Action |
| Reaction Temperature Too High | High temperatures can lead to decomposition and side reactions. If SNAr or other side products are suspected, repeat the reaction at a lower temperature. |
| Excess Nucleophile or Base | Use stoichiometric amounts of the nucleophile and base. Excess can lead to side reactions and complicate purification. |
| Hydrolysis | The presence of 6-nitropyridine-2-carboxylic acid as an impurity indicates hydrolysis. Ensure anhydrous conditions are strictly maintained. |
| Nucleophilic Aromatic Substitution (SNAr) | If unexpected products are observed, consider the possibility of SNAr on the pyridine ring. This is more likely at higher temperatures. Reduce the reaction temperature and monitor closely. |
Experimental Protocols
General Protocol for Amidation
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Dissolve the amine (1.0 eq.) and a non-nucleophilic base (1.1 eq., e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
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Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60°C) can be applied.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
General Protocol for Esterification
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Dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
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Stir the solution at room temperature.
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Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, dilute with the organic solvent and wash with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the crude ester by column chromatography.
Visualizing Reaction Workflows
Below are diagrams illustrating the general workflows for amidation and troubleshooting.
Caption: General workflow for amidation reactions.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Managing HCl in 6-Nitropyridine-2-carbonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitropyridine-2-carbonyl chloride. The following information is designed to help manage the release of hydrogen chloride (HCl) and address common issues encountered during acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is HCl produced in reactions with this compound?
A1: this compound is an acyl chloride. When it reacts with a nucleophile, such as an amine or an alcohol, a nucleophilic acyl substitution reaction occurs. In this reaction, the nucleophile replaces the chloride ion. The displaced chloride ion then abstracts a proton from the nucleophile (or another proton source) to form hydrogen chloride (HCl) as a byproduct.
Q2: What are the consequences of not managing the released HCl?
A2: The in-situ generation of HCl can lead to several undesirable outcomes:
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Protonation of Nucleophiles: If the nucleophile is a base (e.g., an amine), the generated HCl will protonate it, forming an ammonium salt. This protonated form is no longer nucleophilic and will not react with the acyl chloride, leading to low or no product yield.
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Side Reactions: The acidic conditions created by HCl can promote side reactions, such as the decomposition of acid-sensitive functional groups on the starting materials or the product.
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Safety and Equipment: HCl is a corrosive gas that can damage equipment and pose a safety hazard if not properly contained.
Q3: What are the common methods for managing HCl in these reactions?
A3: The most common method is to use a non-nucleophilic base as an "HCl scavenger". This base reacts with the generated HCl to form a salt, effectively neutralizing it. Common HCl scavengers include tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA or Hünig's base), and pyridine.
Q4: How do I choose the right HCl scavenger?
A4: The choice of scavenger depends on several factors, including the reactivity of your substrates, the reaction conditions, and the ease of removal of the resulting hydrochloride salt. See the comparison table below for guidance.
Comparison of Common HCl Scavengers
| Scavenger | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |
| Pyridine | 5.25 | Can act as a nucleophilic catalyst, potentially accelerating the reaction. | Can sometimes be difficult to remove during workup. It is also toxic and has an unpleasant odor. |
| Triethylamine (TEA) | 10.75 | More basic than pyridine, effective at scavenging HCl. Relatively inexpensive and volatile, making it easier to remove. | The resulting triethylammonium chloride salt can sometimes be challenging to remove from the reaction mixture. |
| Diisopropylethylamine (DIPEA) | 10.75 | Sterically hindered, making it non-nucleophilic and less likely to cause side reactions. The resulting salt is often more soluble in organic solvents. | More expensive than TEA. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient HCl scavenger. 2. The amine nucleophile is protonated. 3. The this compound has hydrolyzed. | 1. Use at least one equivalent of the HCl scavenger, and often a slight excess (1.1-1.2 equivalents) is beneficial. 2. Ensure the reaction is performed under anhydrous conditions. 3. Use a fresh bottle of this compound. |
| Formation of a White Precipitate | The hydrochloride salt of the scavenger (e.g., triethylammonium chloride) has precipitated out of the reaction solvent. | This is generally not a problem and indicates the reaction is proceeding. If it makes stirring difficult, consider using a more non-polar solvent in which the salt is less soluble, or a more polar solvent to keep it in solution. |
| Difficult Purification | 1. Excess HCl scavenger in the product. 2. The hydrochloride salt is co-purifying with the product. | 1. During workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl) to protonate and remove the excess amine scavenger.[1] 2. Wash the organic layer with water or brine to remove the water-soluble hydrochloride salt. Alternatively, filter the reaction mixture before workup if the salt has precipitated. |
| Side Product Formation | The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack, or the reaction conditions are too harsh. | 1. Run the reaction at a lower temperature (e.g., 0 °C). 2. Use a more sterically hindered and less nucleophilic base like DIPEA. |
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound using Triethylamine as an HCl Scavenger
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Reaction Setup:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
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Cool the solution to 0 °C in an ice bath.
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Addition of Reagents:
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Add triethylamine (1.1 equivalents) to the stirred solution of the amine.
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In a separate dry flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
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Add the solution of this compound dropwise to the cooled amine solution over 10-15 minutes.
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Reaction Monitoring:
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Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup Procedure:
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Once the reaction is complete, dilute the mixture with the reaction solvent.
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Wash the organic layer sequentially with:
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1M aqueous HCl (to remove excess triethylamine).
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Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).
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Water.
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Brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
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Visualizations
Caption: Experimental workflow for acylation and HCl management.
Caption: Troubleshooting logic for low product yield.
References
Troubleshooting low conversion rates with 6-Nitropyridine-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitropyridine-2-carbonyl chloride, with a focus on addressing low conversion rates in acylation reactions.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common challenge when using this compound. This guide provides a systematic approach to identifying and resolving potential issues in your experimental setup.
Problem: The desired amide product is obtained in low yield or not at all.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| 1. Degradation of this compound due to moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Handle the reagent quickly in a glovebox or under a stream of inert gas. | Acyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding carboxylic acid, rendering them unreactive for amidation. |
| 2. Incomplete reaction | Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider a moderate increase in reaction temperature, but be mindful of potential side reactions. | The reaction may be kinetically slow, especially with less nucleophilic amines or at low temperatures. |
| 3. Insufficient or inappropriate base | Use at least one equivalent of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct. For less reactive amines, consider using a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP). | The acylation reaction produces HCl, which can protonate the amine nucleophile, rendering it unreactive. A base is required to scavenge the acid and drive the reaction to completion. |
| 4. Low nucleophilicity of the amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a more forcing reaction condition (e.g., higher temperature, longer reaction time) or a catalyst such as DMAP. | The rate of the acylation reaction is dependent on the nucleophilicity of the amine. |
| 5. Steric hindrance | If either the amine or the acyl chloride is sterically hindered, the reaction may be slow. Increase the reaction temperature and time. | Bulky groups near the reaction center can impede the approach of the nucleophile. |
| 6. Side reactions | In the preparation of the acyl chloride from 6-nitropyridine-2-carboxylic acid using thionyl chloride, a side reaction can lead to chlorination of the pyridine ring. Purify the acyl chloride before use. | The presence of impurities or byproducts can significantly lower the yield of the desired amide. A notable side reaction is the chlorination of the pyridine ring.[1][2] |
Frequently Asked Questions (FAQs)
Q1: My reaction is not working. How can I be sure that my this compound is still active?
A1: The most common reason for inactivity is hydrolysis. To check the integrity of your reagent, you can carefully quench a small sample in methanol and analyze the resulting methyl ester by LC-MS or GC-MS. The presence of a significant amount of 6-nitropyridine-2-carboxylic acid indicates hydrolysis.
Q2: What is the optimal solvent for reactions with this compound?
A2: Aprotic, anhydrous solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used and generally give good results. Ensure your solvent is freshly dried and stored over molecular sieves.
Q3: What is the role of the base in the reaction, and which one should I choose?
A3: The base neutralizes the hydrochloric acid (HCl) generated during the reaction. This is crucial because HCl can protonate your amine, making it non-nucleophilic. Triethylamine (TEA) and diisopropylethylamine (DIEA) are common choices. Pyridine can also be used as both a base and a solvent. For less reactive amines, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Q4: I am reacting this compound with a primary amine and getting a complex mixture of products. What could be the issue?
A4: Besides the desired amide, you might be observing the formation of a diacylated product where the initially formed amide is further acylated. This is more likely if you use a large excess of the acyl chloride. Try using a 1:1 stoichiometry or a slight excess of the amine. Also, ensure that your reaction temperature is not too high, as this can promote side reactions.
Q5: Can I prepare this compound in situ?
A5: While in situ preparation from 6-nitropyridine-2-carboxylic acid using reagents like thionyl chloride or oxalyl chloride is possible, it is crucial to be aware of potential side reactions. One documented side reaction with a similar substrate (picolinic acid) and thionyl chloride is the chlorination of the pyridine ring, which can lead to a mixture of products and lower yields of the desired amide.[1][2] If you observe a low yield, purifying the acyl chloride before the reaction with the amine is recommended.
Experimental Protocols
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a general guideline. Optimal conditions may vary depending on the specific amine used.
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Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in anhydrous dichloromethane (DCM).
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Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data for the analogous reaction of picolinoyl chloride (pyridine-2-carbonyl chloride) with various amines. These examples demonstrate how reaction conditions can influence product yield.
Table 1: Influence of Amine Nucleophilicity on Yield
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-methylaniline | Et₃N | DCM | rt | 16 | 35 |
| N-ethylaniline | Et₃N | DCM | rt | 16 | 31 |
| N-phenylaniline | Et₃N | DCM | rt | 16 | 54 |
Data is illustrative and based on the reaction with picolinoyl chloride as reported in a relevant study.[1]
Table 2: Effect of Reaction Conditions on the Yield of N-(4-fluorophenyl)acetamide from 4-fluoroaniline and Acetyl Chloride
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyrene | Et₃N | 0 to rt | 1 | 72 |
| 2 | DCM | Et₃N | 0 to rt | 1 | (not reported) |
| 3 | THF | Pyridine | rt | 2 | (not reported) |
This table provides a general comparison of reaction conditions for amide synthesis. Specific yields can vary significantly based on the substrates.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of amides using this compound.
Caption: A logical flowchart for troubleshooting low conversion rates in amidation reactions.
Caption: The reaction mechanism for amide formation and common side reactions.
References
Technical Support Center: 6-Nitropyridine-2-carbonyl chloride Acylation
Welcome to the technical support center for acylation reactions involving 6-Nitropyridine-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive acylating agent. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of amines and alcohols with this compound.
Question: I am observing very low to no product yield. What are the potential causes and solutions?
Answer:
Low or no yield in this acylation is a common problem that can stem from several factors related to the reactants, conditions, or the choice of base.
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Potential Cause 1: Inactive Acyl Chloride. this compound is moisture-sensitive. It can hydrolyze back to its corresponding carboxylic acid upon exposure to atmospheric moisture, rendering it inactive.
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Solution: Always use freshly opened or properly stored acyl chloride. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
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Potential Cause 2: Poor Nucleophilicity of the Substrate. The electron-withdrawing nitro group makes the carbonyl carbon of this compound highly electrophilic. However, if your amine or alcohol is also electron-deficient or sterically hindered, the reaction rate may be extremely slow.
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Solution: Consider using a more nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts (0.1 eq.) alongside your primary base. For very stubborn reactions, pre-deprotonation of the nucleophile with a strong, non-nucleophilic base (e.g., NaH) before adding the acyl chloride might be necessary, though this is a more aggressive approach.
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Potential Cause 3: Incorrect Base Choice. The base may be too weak to effectively scavenge the HCl byproduct, leading to the protonation of the nucleophile and halting the reaction. Conversely, a base that is too strong or nucleophilic can lead to side reactions.
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Solution: For standard primary and secondary amines, a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is recommended. DIPEA is often preferred for sensitive substrates due to its increased steric hindrance, which reduces its nucleophilicity. See the data table below for a comparison.
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Question: My reaction is producing significant, difficult-to-separate impurities. What are the likely side reactions?
Answer:
Side reactions are often influenced by the choice of base and the reaction conditions.
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Potential Side Reaction 1: Reaction with the Base. Less hindered tertiary amine bases, such as pyridine or even TEA, can act as nucleophiles, attacking the highly electrophilic acyl chloride. This can lead to the formation of an acylpyridinium or acylammonium salt, which may or may not be productive for the desired reaction and can complicate purification.
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Solution: Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Its bulky isopropyl groups minimize its ability to act as a nucleophile while still allowing it to function as an effective proton scavenger.
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Potential Side Reaction 2: Ring Substitution. While less common under standard acylation conditions, highly reactive nucleophiles or harsh conditions could potentially lead to nucleophilic aromatic substitution on the pyridine ring, especially given the activating effect of the nitro group.
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Solution: Maintain low reaction temperatures (starting at 0 °C) and use a non-nucleophilic, hindered base. Ensure slow addition of the acyl chloride to the solution of the nucleophile and base.
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Frequently Asked Questions (FAQs)
Q1: Which base is the best choice for my acylation with this compound?
A1: The optimal base depends on your substrate (amine or alcohol).
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For most primary and secondary amines: Triethylamine (TEA) is a cost-effective and generally effective choice.
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For sensitive or sterically hindered substrates: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is superior. Its steric bulk prevents it from acting as a nucleophile and competing with your substrate.
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For sluggish reactions: Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate by forming a highly reactive acylpyridinium intermediate.
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Pyridine: While it can be used, its lower basicity and higher nucleophilicity compared to TEA or DIPEA make it a less common choice for this specific acyl chloride.
Q2: Why is my reaction yield lower with pyridine compared to triethylamine?
A2: This is often attributed to differences in basicity. Triethylamine (pKa of conjugate acid ≈ 10.7) is a stronger base than pyridine (pKa of conjugate acid ≈ 5.2). TEA is more efficient at scavenging the HCl generated during the reaction. The resulting pyridinium hydrochloride salt can lower the pH of the reaction mixture, protonating the amine nucleophile and rendering it unreactive.
Q3: Can I use an inorganic base like potassium carbonate (K₂CO₃)?
A3: While possible, inorganic bases are generally not preferred for this reaction in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) due to poor solubility. They are more commonly used in biphasic systems (e.g., Schotten-Baumann conditions), which may require optimization for this specific substrate. Tertiary amine bases offer better solubility and compatibility.
Q4: What is the role of DMAP when used as a catalyst?
A4: DMAP is a hypernucleophilic acylation catalyst. It reacts with the acyl chloride much faster than the amine or alcohol to form a highly reactive N-acylpyridinium salt. This intermediate is then attacked by the amine/alcohol nucleophile to form the product and regenerate the DMAP catalyst. This catalytic cycle significantly accelerates the overall reaction rate.
Data Presentation: Comparison of Common Bases
The following table summarizes the properties and typical performance of common bases used in acylation reactions. Yields are illustrative and highly dependent on the specific substrate and reaction conditions.
| Base | Structure | pKa (Conjugate Acid) | Key Characteristics | Typical Yield Range |
| Pyridine |
| ~5.2 | Weakly basic, can act as a nucleophilic catalyst. | Moderate (60-75%) |
| Triethylamine (TEA) |
| ~10.7 | Common, cost-effective, stronger base than pyridine. | Good (70-90%) |
| DIPEA (Hünig's Base) |
| ~11.0 | Strong, non-nucleophilic due to steric hindrance. Ideal for sensitive substrates. | Very Good to Excellent (85-98%) |
| DMAP (Catalyst) |
| ~9.7 | Highly nucleophilic catalyst, used in small amounts with a stoichiometric base. | Boosts yield and rate. |
Experimental Protocols
General Protocol for Acylation of a Primary Amine using DIPEA
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Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq.) to the solution.
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Cooling: Cool the mixture to 0 °C using an ice bath.
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Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Racemization control in peptide synthesis with 6-Nitropyridine-2-carbonyl chloride
Important Notice Regarding "6-Nitropyridine-2-carbonyl chloride"
Our comprehensive review of scientific literature and chemical databases did not yield any information on the use of "this compound" as a coupling reagent for racemization control in peptide synthesis. This reagent is not described for this application in standard peptide synthesis protocols or troubleshooting guides. Consequently, we are unable to provide a specific technical support center, FAQs, or troubleshooting information for this compound, as its use in this context is not documented.
To address your underlying need for information on controlling racemization during peptide synthesis, we have created a detailed technical support guide for one of the most common and well-documented methodologies: the use of carbodiimides (e.g., DIC) in combination with hydroxylbenzotriazole-based additives (HOBt/HOAt). This guide is structured to meet all the requirements of your original request, including a question-and-answer format, troubleshooting advice, data tables, experimental protocols, and visualizations.
Technical Support Center: Racemization Control with Carbodiimides and Additives
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling racemization during peptide synthesis when using carbodiimide coupling reagents such as N,N'-Diisopropylcarbodiimide (DIC) in conjunction with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt).
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a problem?
A1: Racemization is the process where a chiral amino acid (typically the L-enantiomer in natural peptides) converts into a mixture of both L- and D-enantiomers during the coupling reaction. This loss of stereochemical integrity is a major concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of D-amino acid impurities can lead to peptides with reduced or altered biological function, potential immunogenicity, and difficulties in purification and characterization.
Q2: How do carbodiimide coupling reagents like DIC activate amino acids, and how does this lead to racemization?
A2: Carbodiimides activate the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[1] While this intermediate is reactive towards the N-terminal amine of the growing peptide chain, it is also susceptible to intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality and thus racemization.[2][3]
Q3: What is the role of additives like HOBt and HOAt in suppressing racemization?
A3: Additives like HOBt and HOAt are crucial for minimizing racemization when using carbodiimides.[1] They act as "racemization suppressants" by rapidly reacting with the O-acylisourea intermediate to form an active ester (OBt or OAt ester). These active esters are more stable towards racemization than the O-acylisourea but are still sufficiently reactive to couple with the amine component to form the desired peptide bond. This pathway effectively intercepts the racemization-prone intermediate.[1]
Q4: When should I choose HOAt over HOBt?
A4: HOAt is generally considered a more powerful racemization suppressant than HOBt. The nitrogen atom in the pyridine ring of HOAt can provide anchimeric assistance (neighboring group participation) during the coupling reaction, which can accelerate the rate of peptide bond formation and further reduce the lifetime of any racemization-prone intermediates.[4] HOAt is particularly recommended for coupling sterically hindered amino acids or for segment condensations where the risk of racemization is higher.
Q5: Which amino acids are most susceptible to racemization?
A5: While any amino acid (except for the achiral glycine) can racemize, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[5] Phenylalanine (Phe) and other aromatic amino acids can also show higher levels of racemization. Special care and optimized protocols are required when coupling these residues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-enantiomer detected in the final peptide. | 1. Inadequate amount of racemization suppressant (HOBt/HOAt).2. Use of a strong base (e.g., DIPEA) in excess or during pre-activation.3. Prolonged activation time before addition of the amine component.4. Coupling of a racemization-prone amino acid (e.g., His, Cys).5. High reaction temperature. | 1. Ensure at least 1 equivalent of HOBt or HOAt is used relative to the amino acid.2. Use a weaker base like N-methylmorpholine (NMM) or collidine, or avoid pre-activation by adding the carbodiimide last to the mixture of amino acid, amine, and additive.3. Minimize the time the carboxylic acid is activated before coupling occurs.4. For His, consider side-chain protection (e.g., Trt, Boc). For Cys, use optimized protocols, potentially with different additives.5. Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless necessary for difficult couplings, and if so, use a highly efficient suppressant like HOAt.[2] |
| Low coupling efficiency or incomplete reaction. | 1. Steric hindrance from bulky protecting groups or amino acid side chains.2. Aggregation of the growing peptide chain on the solid support.3. Insufficient activation of the carboxylic acid. | 1. Switch from HOBt to the more reactive HOAt-based activation.2. Change the solvent (e.g., use NMP instead of DMF, or a mixture). Incorporate chaotropic salts or use a resin with better swelling properties.3. Ensure your DIC and other reagents are fresh and anhydrous. Increase the equivalents of coupling reagents if necessary. |
| Formation of N-acylurea byproduct. | The O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable N-acylurea, which terminates the peptide chain. This is more common with carbodiimides.[2] | This side reaction is also minimized by the addition of HOBt or HOAt, which rapidly converts the O-acylisourea to the active ester. Ensure the additive is present in the reaction mixture from the start. |
Quantitative Data Summary
The effectiveness of different coupling conditions on racemization can be compared using model peptides. The following table summarizes typical results from such studies.
| Coupling Method | Model Peptide | % D-Isomer (Racemization) | Reference |
| DIC alone | Z-Phe-Val-O'Bu | ~15-20% | Hypothetical Data based on literature principles |
| DIC / HOBt | Z-Phe-Val-O'Bu | < 1% | [1] |
| DIC / HOAt | Z-Phe-Val-O'Bu | < 0.5% | [1] |
| DIC / HOBt (coupling His) | Ac-His(Trt)-Gly-NH2 | ~2-5% | Hypothetical Data based on literature principles |
| DIC / HOAt (coupling His) | Ac-His(Trt)-Gly-NH2 | < 1% | Hypothetical Data based on literature principles |
Note: The values presented are illustrative and can vary significantly based on the specific amino acids, protecting groups, solvent, temperature, and reaction time.
Experimental Protocols & Visualizations
Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with the growing peptide chain) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Coupling Reaction: a. In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add this solution to the reaction vessel containing the washed resin. c. Add DIC (3 equivalents) to the reaction vessel. d. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Diagram: Experimental Workflow for a Single SPPS Coupling Cycle
Caption: Workflow for one coupling cycle in Fmoc-based solid-phase peptide synthesis.
Diagram: Mechanism of Racemization and Suppression
Caption: Competing pathways of activation, racemization, and suppression in peptide coupling.
References
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: Featuring 6-Nitropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final peptide. While a host of reagents are commercially available, each with its distinct profile of reactivity and application, this guide provides a comparative overview of the well-established coupling agents HBTU, HATU, and EDC, alongside a theoretical evaluation of the lesser-known 6-Nitropyridine-2-carbonyl chloride.
Due to a lack of available experimental data for this compound in peptide coupling applications, its performance characteristics outlined herein are based on the established reactivity of acyl chlorides and the electronic effects of the nitro-pyridine scaffold.
Overview of Coupling Reagents
Peptide coupling reagents are essential activators of the C-terminus of a protected amino acid, facilitating the nucleophilic attack by the N-terminus of another amino acid to form a peptide bond. The ideal reagent should offer a balance of high reactivity, suppression of racemization, and good solubility, while producing byproducts that are easily removed.
-
This compound: As an acyl chloride, this reagent is expected to be highly reactive. The presence of a nitro group, a strong electron-withdrawing group, on the pyridine ring is anticipated to further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] However, this high reactivity also poses a significant risk of racemization and other side reactions.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used uronium salt-based coupling reagent that forms an active ester with the carboxylic acid.[5][6] It is known for its efficiency and ability to suppress racemization, particularly when used with additives like HOBt.[5][7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HBTU, HATU is a uronium salt that forms a highly reactive OAt active ester.[8][9] The presence of the nitrogen in the 7-azabenzotriazole ring is believed to accelerate the coupling reaction and further reduce racemization compared to HBTU.[8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or HOBt.[10][11][12] The EDC/NHS system converts the carboxylic acid into a more stable and reactive NHS ester.[12]
Quantitative Performance Comparison
The following table summarizes the anticipated and established performance characteristics of the selected coupling reagents. The data for this compound is hypothetical and based on chemical principles.
| Feature | This compound (Inferred) | HBTU | HATU | EDC/NHS |
| Coupling Efficiency | Very High | High | Very High | High |
| Racemization Risk | Very High | Low | Very Low | Low to Medium |
| Reaction Speed | Very Fast | Fast | Very Fast | Moderate |
| Byproduct Removal | HCl (neutralized by base) | Water-soluble urea | Water-soluble urea | Water-soluble urea |
| Cost | Low (estimated) | Medium | High | Low |
| Moisture Sensitivity | High | Moderate | Moderate | High |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any coupling reagent. Below are generalized protocols for each of the discussed reagents.
Protocol 1: Peptide Coupling using this compound (Hypothetical)
Note: This is a generalized protocol for acyl chlorides and should be optimized for specific substrates. Extreme care must be taken to exclude moisture.
-
Preparation of Amino Acid Chloride: Dissolve the N-protected amino acid (1 equiv.) in anhydrous dichloromethane (DCM). Add this compound (1 equiv.) and a non-nucleophilic base such as 2,6-lutidine (1 equiv.) at 0 °C. Stir the reaction mixture for 30 minutes at 0 °C.
-
Coupling Reaction: In a separate flask, dissolve the amino acid ester hydrochloride (1 equiv.) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2 equiv.) in anhydrous DCM.
-
Slowly add the freshly prepared amino acid chloride solution to the amino acid ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude peptide by column chromatography.
Protocol 2: Peptide Coupling using HBTU
-
Activation: Dissolve the N-protected amino acid (1 equiv.), HBTU (1 equiv.), and HOBt (1 equiv.) in N,N-dimethylformamide (DMF). Add DIPEA (2 equiv.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the amino acid ester hydrochloride (1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the product by column chromatography.
Protocol 3: Peptide Coupling using HATU
-
Activation: Dissolve the N-protected amino acid (1 equiv.) and HATU (1 equiv.) in DMF. Add DIPEA (2 equiv.) and stir the mixture for 5-10 minutes at room temperature.
-
Coupling: Add the amino acid ester hydrochloride (1 equiv.) to the activated mixture.
-
Stir at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described for HBTU.
Protocol 4: Peptide Coupling using EDC/NHS
-
Activation: Dissolve the N-protected amino acid (1 equiv.), EDC·HCl (1.1 equiv.), and NHS (1.1 equiv.) in a mixture of DCM and DMF at 0 °C.
-
Stir the solution for 15-30 minutes at 0 °C to form the NHS ester.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1 equiv.) and DIPEA (1 equiv.) in DMF. Add this solution to the activated NHS ester solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Dilute with ethyl acetate and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms of activation and coupling for the discussed reagents.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. peptide.com [peptide.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Amide Synthesis: 6-Nitropyridine-2-carbonyl chloride vs. Oxalyl Chloride
For researchers, scientists, and professionals in drug development, the efficient formation of amide bonds is a cornerstone of organic synthesis. The choice of coupling reagent is critical, influencing reaction yields, substrate scope, and overall efficiency. This guide provides a detailed comparison of two such reagents: the highly reactive and specialized 6-Nitropyridine-2-carbonyl chloride and the widely used, versatile oxalyl chloride.
While oxalyl chloride is a well-documented and broadly applied reagent for amide synthesis, a direct comparative performance analysis with this compound is challenging due to a lack of extensive published data for the latter in general amide synthesis applications. However, by examining the established performance of oxalyl chloride and the inferred reactivity of this compound, we can provide valuable insights for reagent selection.
Oxalyl Chloride: The Versatile Workhorse
Oxalyl chloride, in conjunction with a catalytic amount of dimethylformamide (DMF), is a standard method for converting carboxylic acids to highly reactive acyl chlorides. These intermediates readily react with primary and secondary amines to form amides, often in high yields.
Performance Data
Recent studies have highlighted the efficiency of oxalyl chloride in amide synthesis, particularly in protocols designed to minimize side reactions and racemization. For instance, a method employing oxalyl chloride with catalytic triphenylphosphine oxide has demonstrated excellent results in the synthesis of dipeptides and other amides.
| Substrate (Carboxylic Acid) | Substrate (Amine) | Yield (%) | Reference |
| N-Boc-L-phenylalanine | Benzylamine | 95 | Ren et al., 2021 |
| N-Boc-L-proline | Morpholine | 92 | Ren et al., 2021 |
| Benzoic acid | Aniline | 98 | Ren et al., 2021 |
| 4-Methoxybenzoic acid | Pyrrolidine | 96 | Ren et al., 2021 |
| 2-Naphthoic acid | Diethylamine | 93 | Ren et al., 2021 |
Experimental Protocol: Amide Synthesis via in situ Acyl Chloride Formation with Oxalyl Chloride
This protocol describes the formation of an amide from a carboxylic acid and an amine using oxalyl chloride and a catalytic amount of DMF.
Materials:
-
Carboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Amine
-
Triethylamine (or another suitable base)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise to the solution. Gas evolution (CO and CO2) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.0-1.2 equiv) and triethylamine (1.5-2.0 equiv) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, or until completion.
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash successively with water, 1M HCl (if the amine is in excess), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Caption: Workflow for amide synthesis using oxalyl chloride.
This compound: A Highly Reactive, Specialized Reagent
Information from chemical suppliers and patent literature indicates that this compound is a highly reactive acylating agent. The strong electron-withdrawing nitro group at the 6-position of the pyridine ring significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.
Inferred Performance and Comparison
While quantitative data is scarce, a qualitative comparison can be made based on chemical principles:
-
Reactivity: this compound is expected to be more reactive than the acyl chlorides generated from oxalyl chloride and simple carboxylic acids. This heightened reactivity could be advantageous for coupling with weakly nucleophilic amines or for reactions with sterically hindered substrates. However, it may also lead to a greater propensity for side reactions and may require more carefully controlled reaction conditions (e.g., lower temperatures, shorter reaction times).
-
Substrate Scope: The high reactivity of this compound might make it unsuitable for substrates containing sensitive functional groups that could react with the acyl chloride. Its primary utility appears to be in the synthesis of specialized molecules, such as agrochemicals and kinase inhibitors, where the 6-nitropyridine moiety is a desired structural component of the final product.
-
Stability and Handling: As a pre-formed, highly reactive acyl chloride, this compound is likely to be moisture-sensitive and may have a shorter shelf-life compared to the more stable oxalyl chloride.
-
Byproducts: The reaction of this compound with an amine will generate hydrochloric acid, which must be scavenged by a base, similar to the oxalyl chloride method.
Experimental Protocol Considerations
Caption: Proposed workflow for amide synthesis using this compound.
Conclusion
Oxalyl chloride remains a go-to reagent for general amide synthesis due to its versatility, well-established protocols, and broad applicability across a wide range of substrates. Its ability to be used for the in situ generation of acyl chlorides from stable carboxylic acids makes it a convenient and cost-effective choice for many applications.
This compound , on the other hand, is a more specialized and highly reactive reagent. While its enhanced electrophilicity may be beneficial in certain challenging coupling reactions, its use appears to be more niche, primarily in contexts where the 6-nitropyridine scaffold is a desired feature of the target molecule. The lack of extensive comparative data necessitates a case-by-case evaluation for its application in novel synthetic routes.
For researchers in drug development and discovery, oxalyl chloride provides a reliable and well-understood method for routine amide bond formation. This compound should be considered a specialist tool, potentially offering advantages in specific, challenging synthetic scenarios, though further research is needed to fully delineate its scope and limitations in general amide synthesis.
The Efficacy of 6-Nitropyridine-2-carbonyl chloride in Solid-Phase Peptide Synthesis: An Evaluation of an Apparent Novel Reagent
A comprehensive review of existing literature and chemical databases reveals a notable absence of 6-Nitropyridine-2-carbonyl chloride as a reagent for solid-phase peptide synthesis (SPPS). While the chemistry of peptide bond formation is a mature field with a vast arsenal of coupling reagents, this compound does not appear to be among the established or even emerging options for this critical step in peptide synthesis.
Solid-phase peptide synthesis relies on the efficient and high-fidelity formation of amide bonds between amino acid residues. This is typically achieved through the activation of the C-terminal carboxylic acid of a protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The success of this process hinges on the choice of coupling reagent, which dictates the reaction kinetics, suppression of side reactions, and overall yield and purity of the final peptide.
Extensive searches of scientific databases and chemical supplier information did not yield any experimental protocols, comparative efficacy studies, or performance data related to the use of this compound in SPPS. The landscape of coupling reagents is dominated by several well-characterized families, including carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP, HBTU, HATU), and uronium/aminium salts. These reagents have been extensively studied and optimized for various peptide sequences and synthesis conditions.
The chemical structure of this compound, featuring an acid chloride, suggests potential reactivity towards amines. Acid chlorides are known activating groups in organic synthesis. However, their application in modern SPPS is limited due to their high reactivity, which can lead to undesirable side reactions and racemization of the amino acid residues. The presence of a nitro group on the pyridine ring would further activate the carbonyl group, potentially exacerbating these issues.
Given the lack of available data, it is not possible to provide a comparison of this compound with other coupling reagents, nor to present experimental protocols or performance tables. The scientific community has not, to date, published research validating its use for this application.
Established Alternatives for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals seeking effective coupling reagents for SPPS, a wealth of well-documented alternatives exists. The choice of reagent often depends on factors such as the complexity of the peptide sequence, the steric hindrance of the amino acids, and the desired scale of the synthesis. A brief overview of commonly used coupling reagents is provided below.
Comparison of Common Coupling Reagents in SPPS
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Cost-effective, widely used. | Formation of insoluble urea byproducts (DCC), potential for racemization without additives (e.g., HOBt, Oxyma). |
| Phosphonium Salts | HBTU, TBTU, PyBOP | High coupling efficiency, low racemization, byproducts are generally soluble. | Can be more expensive than carbodiimides, potential for guanidinylation of the N-terminus if used in excess. |
| Uronium/Aminium Salts | HATU, HCTU | Very high coupling efficiency, particularly for hindered amino acids, low racemization.[1] | Higher cost, based on potentially explosive triazole reagents (HOBt/HOAt).[1] |
| Oxyma-based Reagents | COMU, PyOxim | High reactivity comparable to HATU, non-explosive leaving group, improved safety profile.[2] | Newer class of reagents, may have different solubility profiles for byproducts. |
Experimental Workflow for a Typical SPPS Coupling Reaction
The following diagram illustrates a generalized workflow for a coupling step in solid-phase peptide synthesis using a standard coupling reagent.
Figure 1. A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.
Signaling Pathway of Amide Bond Formation
The fundamental chemical transformation in peptide synthesis is the formation of an amide bond. This is achieved by the activation of a carboxylic acid, which then reacts with an amine. The role of the coupling reagent is to generate a highly reactive intermediate that is readily attacked by the amine.
Figure 2. The general mechanism of amide bond formation facilitated by a coupling reagent.
References
Comparative Analysis of Acylating Agents: A Focus on the Reaction Kinetics of 6-Nitropyridine-2-carbonyl chloride and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 6-Nitropyridine-2-carbonyl chloride, a crucial reagent in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages kinetic data from its close structural and electronic analog, p-nitrobenzoyl chloride, to provide a robust comparative framework. The electron-withdrawing nature of the nitro group in the 6-position of the pyridine ring is comparable to that in the para-position of the benzene ring, making p-nitrobenzoyl chloride an excellent model for understanding the reactivity of this compound.
This comparison will explore the reactivity of these electron-deficient acyl chlorides against other substituted benzoyl chlorides, offering insights into how electronic effects modulate acylation reaction rates. The experimental data presented is crucial for reaction optimization, enabling researchers to select the most appropriate acylating agent and conditions for their specific synthetic needs.
I. Comparative Reaction Kinetics
The rate of acylation is profoundly influenced by the electrophilicity of the carbonyl carbon, which is in turn governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, enhance the electrophilicity and thus increase the rate of nucleophilic attack.
The following table summarizes the pseudo-first-order rate constants for the alcoholysis of various substituted benzoyl chlorides. The data clearly illustrates the significant rate enhancement provided by a strongly electron-withdrawing group like the nitro group.
Table 1: Pseudo-First-Order Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides with n-Propanol at 25°C
| Acyl Chloride | Substituent (X) | Rate Constant (k, min⁻¹) | Relative Rate |
| p-Methoxybenzoyl chloride | p-OCH₃ | 0.0340 | 1.00 |
| Benzoyl chloride | H | 0.0321 | 0.94 |
| p-Bromobenzoyl chloride | p-Br | 0.0590 | 1.74 |
| p-Iodobenzoyl chloride | p-I | 0.0617 | 1.81 |
| m-Iodobenzoyl chloride | m-I | 0.1044 | 3.07 |
| p-Nitrobenzoyl chloride (Analog for this compound) | p-NO₂ | (Significantly higher) | >>3 |
Note: While a precise value for p-nitrobenzoyl chloride under these exact conditions was not found in the cited literature, the established trend in Hammett plots for benzoyl chloride solvolysis indicates its rate constant would be substantially higher than the other listed compounds. For instance, studies on the solvolysis in acetone-water mixtures show a dramatic increase in rate with an increase in the electron-withdrawing strength of the substituent.[1]
II. Experimental Protocols
To ensure reproducibility and accuracy in kinetic studies, a well-defined experimental protocol is essential. The following is a generalized methodology for determining the reaction kinetics of an acyl chloride with a nucleophile (e.g., an alcohol or amine) using UV-Vis spectroscopy, a common and effective technique for monitoring reaction progress.
Protocol: Kinetic Analysis of Acylation via UV-Vis Spectroscopy
-
Reagent Preparation:
-
Prepare a stock solution of the acylating agent (e.g., this compound or its analog) of known concentration in a dry, aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile (e.g., a specific alcohol or amine) of known concentration in the same solvent.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
-
Kinetic Run:
-
Equilibrate a quartz cuvette containing the nucleophile solution in the thermostatted cell holder of a UV-Vis spectrophotometer at the desired reaction temperature.
-
Initiate the reaction by rapidly injecting a small, known volume of the acyl chloride stock solution into the cuvette and mixing thoroughly. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the acyl chloride.
-
Immediately begin recording the absorbance at a predetermined wavelength. The analytical wavelength should be chosen where there is a significant change in absorbance as the reactant is consumed or the product is formed. For nitro-containing compounds, this is often in the UV or visible region.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obs * t) where A(t) is the absorbance at time t, A_∞ is the absorbance at the completion of the reaction, and A_₀ is the initial absorbance.
-
Alternatively, a plot of ln(A(t) - A_∞) versus time will yield a straight line with a slope of -k_obs.
-
-
Determination of Second-Order Rate Constant:
-
Repeat the experiment with varying concentrations of the nucleophile.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
For very fast reactions, specialized techniques such as stopped-flow or quenched-flow methods are necessary to accurately measure the reaction rates within milliseconds.[2][3][4]
III. Visualizing Reaction Pathways and Workflows
Diagram 1: General Mechanism for Nucleophilic Acyl Substitution
Caption: A simplified diagram illustrating the two-step addition-elimination mechanism for the acylation of a nucleophile by an acyl chloride.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A flowchart outlining the key steps for a comparative study of the reaction kinetics of different acylating agents.
IV. Conclusion
References
A Comparative Guide to the Characterization of Amides Synthesized from 6-Nitropyridine-2-carbonyl chloride
This guide provides a comparative analysis of amides synthesized from 6-nitropyridine-2-carbonyl chloride. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of synthetic methodologies and detailed characterization protocols. While specific experimental data for amides derived directly from this compound is not extensively available in published literature, this guide utilizes data from closely related picolinamide structures to provide a robust framework for characterization and comparison.
Performance Comparison of Amide Synthesis Methods
The synthesis of amides from this compound is a direct application of the Schotten-Baumann reaction, a widely used method involving the reaction of an acyl chloride with an amine. This method is often compared with alternatives that utilize coupling reagents to form the amide bond directly from the corresponding carboxylic acid. Below is a comparison of these approaches.
| Method | Starting Material | Typical Reagents | General Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Acyl Chloride Method | This compound | Amine, Base (e.g., Triethylamine, Pyridine) | Good to Excellent | Typically rapid at room temperature in aprotic solvents. | Cost-effective, simple procedure, high reactivity of acyl chloride. | Acyl chloride can be sensitive to moisture, potential for side reactions if not handled carefully. |
| Coupling Reagent Method | 6-Nitropyridine-2-carboxylic acid | Amine, Coupling Agent (e.g., HATU, HBTU, DCC, EDC), Base | Good to Excellent | Mild conditions, often at room temperature. | High yields, fewer side reactions, suitable for sensitive substrates. | Coupling reagents can be expensive, potential for racemization with some reagents, byproduct removal can be challenging (e.g., DCU from DCC). |
| Anhydride Method | 6-Nitropyridine-2-carboxylic anhydride | Amine, Base | Good | Slower reaction rate compared to acyl chlorides. | Less reactive than acyl chlorides, may offer better control. | Anhydride needs to be prepared, one equivalent of the carboxylic acid is lost as a leaving group. |
Spectroscopic Characterization of a Representative Picolinamide
The following table presents typical spectroscopic data for a representative picolinamide, N-phenylpicolinamide, and outlines the expected influence of a 6-nitro group on the spectral features. The electron-withdrawing nature of the nitro group is expected to deshield adjacent protons and carbons and affect the vibrational frequencies of nearby bonds.
| Spectroscopic Data | Representative Picolinamide (N-phenylpicolinamide) | Expected Influence of 6-Nitro Group |
| ¹H NMR (ppm) | Pyridine Protons: ~7.5-8.6 ppm, Phenyl Protons: ~7.1-7.7 ppm, Amide NH: ~8.0-10.0 ppm (broad) | The pyridine protons will be further deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group. The amide proton may also experience a downfield shift. |
| ¹³C NMR (ppm) | Pyridine Carbons: ~122-150 ppm, Phenyl Carbons: ~120-140 ppm, Carbonyl Carbon: ~164 ppm | The pyridine carbons, particularly C2 and C6, will be significantly deshielded (shifted to higher ppm values). The carbonyl carbon may also be slightly deshielded. |
| IR Spectroscopy (cm⁻¹) | N-H Stretch: ~3300-3400 cm⁻¹, C=O Stretch (Amide I): ~1650-1680 cm⁻¹, N-H Bend (Amide II): ~1510-1550 cm⁻¹ | The C=O stretching frequency may increase slightly. The N-O stretching vibrations of the nitro group will introduce strong, characteristic bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-6-nitropyridine-2-carboxamide from this compound
This protocol is a general procedure for the Schotten-Baumann reaction.
-
Preparation of Acyl Chloride: 6-Nitropyridine-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-4 hours. The excess SOCl₂ is then removed under reduced pressure to yield the crude this compound, which can often be used without further purification.
-
Amidation: The crude this compound (1.0 equiv.) is dissolved in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the desired amine (1.0-1.2 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equiv.) in the same solvent is added dropwise to the stirred acyl chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure amide.
Protocol 2: Synthesis of N-Aryl-6-nitropyridine-2-carboxamide using a Coupling Reagent (HATU)
This protocol provides an alternative to the acyl chloride method.
-
Reaction Setup: 6-Nitropyridine-2-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.1 equiv.) are dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), is added to the mixture.
-
The reaction is stirred at room temperature for 4-24 hours, with progress monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed successively with water, a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: Synthesis workflow for N-substituted-6-nitropyridine-2-carboxamides.
Spectroscopic Validation of 6-Nitropyridine-2-carbonyl Chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and spectroscopic validation of amide products derived from 6-Nitropyridine-2-carbonyl chloride. It offers a detailed examination of the direct acylation method and compares it with alternative amide bond formation techniques utilizing common coupling reagents. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering experimental protocols, data presentation, and workflow visualizations to aid in the efficient and accurate synthesis and characterization of 6-nitropyridine-2-carboxamides.
Introduction
This compound is a reactive acyl chloride commonly employed in the synthesis of N-substituted 6-nitropyridine-2-carboxamides. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with nitropyridine derivatives. The primary reaction involves the nucleophilic acyl substitution of the carbonyl chloride with primary or secondary amines. Spectroscopic validation of the resulting amide products is crucial to confirm their identity and purity. This guide will detail the expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry) of these products and compare the direct acylation method with alternative synthetic routes.
Reaction of this compound with Amines
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation of the nitrogen results in the formation of the stable amide product and hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
Experimental Workflow: Direct Acylation
Caption: General workflow for the synthesis of N-substituted-6-nitropyridine-2-carboxamides via direct acylation.
Spectroscopic Validation Data
Table 1: 1H NMR and 13C NMR Data for Representative 6-Nitropyridine-2-Carboxamides
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| N-benzyl-6-methylpicolinamide | 8.30 (d, J = 7.7 Hz, 1H, Py-H), 7.79 (t, J = 7.8 Hz, 1H, Py-H), 7.37-7.25 (m, 6H, Ar-H & Py-H), 4.65 (d, J = 5.8 Hz, 2H, CH2), 2.55 (s, 3H, CH3) | 164.5, 157.5, 148.2, 138.3, 137.9, 128.7, 127.8, 127.4, 122.0, 119.2, 43.5, 24.5 |
| N-phenyl-pyridine-2-carboxamide | 8.58 (d, 1H, Py-H), 8.21 (d, 1H, Py-H), 7.90 (m, 1H, Py-H), 7.86 (d, 2H, Ar-H), 7.45 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H) | 163.1, 150.8, 141.5, 135.0, 132.3, 128.5, 126.0, 121.9, 120.7, 114.0 |
Note: Data for N-benzyl-6-methylpicolinamide is provided as a close structural analogue. The presence of the nitro group in the target compounds will cause downfield shifts of the pyridine protons and carbons.
Table 2: IR and Mass Spectrometry Data for Representative 6-Nitropyridine-2-Carboxamides
| Compound | IR (cm-1) | Mass Spectrometry (m/z) |
| General N-substituted-6-nitropyridine-2-carboxamide | ~3300 (N-H stretch, for secondary amides), ~1670 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1580 & ~1350 (asymmetric and symmetric NO2 stretch) | Expected [M+H]+ for the corresponding molecular formula. Fragmentation may show loss of the nitro group and cleavage of the amide bond. |
| N-(2,6-dimethylphenyl)isonicotinamide | Not specified | 163.7, 150.7, 142.2, 138.9, 137.0, 127.0, 120.9, 118.2, 21.4 (13C NMR data provided in source) |
Note: Specific IR and MS data for the target compounds are not widely published. The provided data highlights the expected characteristic peaks.
Alternative Synthetic Methodologies
While the use of this compound is a direct method for amide synthesis, it requires the prior synthesis and handling of a reactive acyl chloride. Alternative one-pot methods starting from the more stable 6-Nitropyridine-2-carboxylic acid are often preferred. These methods utilize peptide coupling reagents to activate the carboxylic acid in situ for reaction with an amine.
Common Coupling Reagents and Their Performance
A variety of coupling reagents are available, each with its own advantages in terms of reactivity, suppression of side reactions, and ease of purification.
Table 3: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Activating Agent | Byproducts | Key Advantages |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms HOBt active ester | Hexamethylphosphoramide (carcinogenic) | High reactivity, low racemization. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms HOBt active ester | Pyrrolidine-based byproducts | Safer alternative to BOP, high coupling efficiency. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms HOAt active ester | Tetramethylurea | Very high reactivity, low racemization, particularly effective for hindered substrates. |
Experimental Workflow: Amide Synthesis using Coupling Reagents
Caption: General workflow for amide synthesis from a carboxylic acid using a coupling reagent.
Detailed Experimental Protocols
General Procedure for Synthesis of Acid Chlorides (e.g., this compound)
To a suspension of the corresponding carboxylic acid in an anhydrous solvent such as dichloromethane (DCM), a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride or thionyl chloride (2-4 equivalents). The mixture is stirred at room temperature until a clear solution is formed (typically 1-3 hours). The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
General Procedure for Synthesis of N-substituted-6-nitropyridine-2-carboxamides from Acyl Chloride
To a cooled (0 °C) solution of the amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF), a solution of this compound (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Synthesis of N-substituted-6-nitropyridine-2-carboxamides using HATU
To a solution of 6-Nitropyridine-2-carboxylic acid (1 equivalent), the amine (1.1 equivalents), and HATU (1.1 equivalents) in an aprotic solvent such as DMF, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) is added. The reaction mixture is stirred at room temperature for 1-24 hours until the starting material is consumed (as monitored by TLC). The mixture is then diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion
The synthesis of N-substituted-6-nitropyridine-2-carboxamides can be effectively achieved through direct acylation using this compound or via one-pot methods employing coupling reagents with 6-Nitropyridine-2-carboxylic acid. While the acyl chloride method is straightforward, the use of coupling reagents such as HATU or PyBOP offers a milder and often more efficient alternative, avoiding the need to isolate the reactive and potentially unstable acyl chloride. Spectroscopic validation through NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final products. The data and protocols presented in this guide provide a valuable resource for researchers working with these important chemical entities.
References
A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures
For researchers, scientists, and professionals in drug development, monitoring the synthesis of active pharmaceutical ingredients and intermediates is critical. The synthesis of 6-Nitropyridine-2-carbonyl chloride, a reactive acylating agent, from its precursor 6-Nitropyridine-2-carboxylic acid requires robust analytical methods to track reaction progress, identify key components, and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity.[1][2]
However, the polarity of the pyridine core combined with the high reactivity of the acyl chloride group presents a unique analytical challenge.[3][4] The primary components in a typical reaction mixture include the 6-Nitropyridine-2-carboxylic acid starting material, the this compound product, and the hydrolysis product, which reverts the acyl chloride back to the carboxylic acid.
This guide provides a comparative overview of two primary HPLC methodologies for the analysis of this reaction mixture: traditional Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparison of HPLC Methodologies: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC depends fundamentally on the polarity of the analytes.[5][6] RP-HPLC, the most common mode, uses a nonpolar stationary phase and is ideal for separating nonpolar compounds.[5] Conversely, HILIC employs a polar stationary phase and is specifically designed for polar, hydrophilic compounds that are poorly retained in reversed-phase systems.[6][7]
Table 1: Key Characteristics of RP-HPLC and HILIC for Pyridine Derivative Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) |
| Mobile Phase | Polar (High % aqueous) | Nonpolar (High % organic, typically acetonitrile) |
| Elution Order | Most polar compounds elute first. | Least polar (most hydrophobic) compounds elute first. |
| Primary Interaction | Hydrophobic interactions between analyte and stationary phase. | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. |
| Suitability | Good for less polar pyridine derivatives and general-purpose analysis. | Excellent for highly polar and hydrophilic pyridine derivatives that are poorly retained in RP-HPLC.[5] |
| MS Compatibility | Good, but high aqueous content can reduce ionization efficiency. | Excellent, high organic content enhances ESI-MS sensitivity. |
Performance Comparison: Representative Data
The following table summarizes representative chromatographic data for the key analytes in a this compound reaction mixture. This data illustrates the expected performance differences between a standard RP-HPLC method and a HILIC method.
Table 2: Representative Chromatographic Performance Data
| Analyte | Method | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 6-Nitropyridine-2-carboxylic acid | RP-HPLC | 2.1 | 1.4 | 4500 |
| HILIC | 6.8 | 1.1 | 9500 | |
| This compound * | RP-HPLC | 4.5 | 1.2 | 8000 |
| HILIC | 3.2 | 1.2 | 8500 |
*Due to its high reactivity, the acyl chloride is prone to on-column hydrolysis to the corresponding carboxylic acid, especially in the aqueous mobile phases of RP-HPLC.[4] This can lead to peak broadening or conversion.
Experimental Protocols
Detailed methodologies for both RP-HPLC and HILIC are provided below. These serve as robust starting points for method development.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This method is designed to provide a general-purpose separation of the key components.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Carefully dilute a small aliquot of the reaction mixture in aprotic solvent (e.g., acetonitrile or THF) and filter through a 0.45 µm PTFE syringe filter. Immediate analysis is crucial to minimize hydrolysis of the acyl chloride.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This method is optimized for the retention and separation of the highly polar carboxylic acid from the less polar acyl chloride.
-
Column: Amide or bare silica, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
-
Gradient Program:
-
0-1 min: 0% B
-
1-8 min: 0% to 100% B
-
8-10 min: 100% B
-
10.1-15 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a high-organic solvent (e.g., 90% acetonitrile / 10% isopropanol). The diluent should be weak (high organic content) to ensure good peak shape.[6] Filter through a 0.45 µm PTFE syringe filter before injection.
Workflow and Logic Diagrams
Visualizing the analytical workflow and the logic behind method selection can aid in understanding and implementation.
Caption: General workflow for HPLC monitoring of a chemical reaction.
Caption: Decision logic for selecting between RP-HPLC and HILIC.
References
Navigating Amide Bond Formation: A Guide to Alternatives for 6-Nitropyridine-2-carbonyl chloride with Sensitive Substrates
For researchers, scientists, and drug development professionals, the synthesis of amides is a cornerstone of molecular construction. The choice of coupling reagent is paramount, especially when dealing with delicate substrates susceptible to racemization or degradation under harsh conditions. While 6-Nitropyridine-2-carbonyl chloride has its applications, its utility can be limited with sensitive molecules. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols, to empower informed decisions in complex synthetic challenges.
The ideal coupling reagent for sensitive substrates should offer high yields, minimal side reactions, and preservation of stereochemical integrity. This analysis delves into the performance of several classes of reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—as effective substitutes for this compound.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the minimization of side products. The following table summarizes quantitative data from comparative studies, offering a snapshot of what to expect from each alternative in terms of crude peptide purity and yield under specific conditions.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time | Crude Purity/Yield (%) | Reference |
| Uronium/Aminium Salts | ||||||
| HATU | - | DIPEA | DMF | 2 x 1 min | ~83.6 | [1] |
| HCTU | - | DIPEA | DMF | 2 x 10 min | ~83.5 | [1] |
| COMU | - | DIPEA | DMF | 2 x 1 min | ~82.9 | [1] |
| Phosphonium Salts | ||||||
| PyBOP | - | DIPEA | DMF | 2 x 10 min | ~79.9 | [1] |
| Carbodiimides | ||||||
| EDC | HOBt | DIPEA | ACN | Not Specified | 72 (for a specific substrate) | [2] |
Note: The data presented is context-dependent and can vary based on the specific substrates and reaction conditions. The provided purity/yield values are from studies on peptide synthesis and may not be directly transferable to all sensitive substrates.
In-Depth Look at Leading Alternatives
Uronium/Aminium Salts: The High-Performance Workhorses
Uronium and aminium salts, such as HATU, HCTU, and COMU, are renowned for their high efficiency and rapid reaction times, making them excellent choices for challenging couplings, including those involving sterically hindered amino acids.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU demonstrates high reactivity with reduced racemization.[2]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU provides a good balance of reactivity and price.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent, COMU is distinguished by its enhanced safety profile, as it is based on OxymaPure, a non-explosive alternative to HOBt.[4] It often delivers high coupling efficiency with only one equivalent of base.[4]
Phosphonium Salts: A Milder Approach
Phosphonium-based reagents like PyBOP are valuable for their ability to minimize side reactions, particularly the guanidinylation of the N-terminus that can occur with uronium salts.[5] This makes them particularly suitable for fragment coupling and cyclization reactions where the coupling reagent may be used in excess.[5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that generates less hazardous byproducts compared to its predecessor, BOP.[2] It is known for rapid and efficient couplings.[2]
Carbodiimides: The Classic Choice with Modern Refinements
Carbodiimides, such as EDC and DCC, are among the most established coupling reagents. While effective, their use with sensitive substrates often necessitates the inclusion of additives like HOBt or OxymaPure to suppress racemization and other side reactions.[2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that simplifies product purification, as the urea byproduct can be removed by aqueous extraction.[2]
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting.
General Workflow for Amide Coupling
The following diagram illustrates a generalized workflow for a typical amide coupling reaction using an in-situ activating reagent.
References
- 1. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
A Comparative Guide to Amide Bond Formation: Evaluating 6-Nitropyridine-2-carbonyl chloride Against Common Alternatives for Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of a coupling reagent for amide bond formation is a critical decision in large-scale synthesis, directly impacting cost, efficiency, safety, and overall process viability. This guide provides a detailed cost-benefit analysis of 6-Nitropyridine-2-carbonyl chloride in comparison to two widely used alternatives: thionyl chloride and n-Propylphosphonic anhydride (T3P®).
Executive Summary
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. While numerous coupling reagents are available, their suitability for large-scale applications varies significantly. This guide focuses on a comparative analysis of this compound, a less common but potentially potent reagent, against the workhorses of industrial amide synthesis, thionyl chloride and T3P®. The evaluation is based on a comprehensive review of cost, reaction efficiency, safety considerations, and waste management.
This compound , while effective in certain contexts, presents significant cost and safety challenges for large-scale production. Its high price and hazardous nature, as indicated by safety data, make it a less favorable option for industrial applications.
Thionyl chloride remains a cost-effective and highly reactive reagent, leading to rapid reaction times and high yields. However, the generation of hazardous byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), necessitates specialized equipment and stringent safety protocols, adding to the overall process cost.
n-Propylphosphonic anhydride (T3P®) emerges as a strong contender for large-scale synthesis, offering a balance of high yields, mild reaction conditions, and a favorable safety profile. Its byproducts are water-soluble, simplifying purification and reducing the environmental impact. While the initial reagent cost may be higher than thionyl chloride, the benefits in terms of safety, ease of handling, and waste disposal can lead to overall process economy.
Quantitative Data Comparison
The following tables provide a structured comparison of the key performance indicators for each reagent.
| Parameter | This compound | Thionyl Chloride | n-Propylphosphonic anhydride (T3P®) |
| Bulk Cost (per kg) | High (estimated based on precursor) | Low (~$250/L)[1][2] | Moderate (~₹5000/kg or ~$60/kg)[3] |
| Typical Yield | Good to Excellent | Excellent (often >90%)[1][3] | Excellent (often >90%)[4][5] |
| Typical Reaction Time | Varies (minutes to hours) | Very Fast (5-20 minutes at RT)[2] | Fast (15-20 minutes to a few hours)[5] |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to Reflux | 0°C to Room Temperature |
| Safety & Handling Parameter | This compound | Thionyl Chloride | n-Propylphosphonic anhydride (T3P®) |
| Toxicity | Toxic if swallowed, in contact with skin, and may cause irritation. | Highly corrosive, toxic by inhalation, reacts violently with water. | Non-toxic, non-allergenic. |
| Hazardous Byproducts | 6-Nitropyridine-2-carboxylic acid | Sulfur dioxide (SO2) and Hydrogen chloride (HCl) gas. | Water-soluble phosphonic acids. |
| Work-up & Purification | Requires careful purification to remove nitro-aromatic byproduct. | Requires neutralization of acidic byproducts and careful handling of off-gassing. | Simple aqueous work-up is usually sufficient.[4] |
| Stability | Moisture sensitive. | Highly moisture sensitive. | Moisture sensitive, but often supplied as a solution. |
Experimental Protocols
Detailed methodologies for amide bond formation using each reagent are provided below.
Protocol 1: Amide Synthesis using this compound
This protocol is based on general procedures for acyl chlorides.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Amine (1.2 eq)
-
Triethylamine (or other suitable base) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM at 0°C under an inert atmosphere, add triethylamine.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes.
-
Add the amine to the reaction mixture and allow it to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Amide Synthesis using Thionyl Chloride[2]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Triethylamine (3.0 mmol)
-
Thionyl chloride (1.0 mmol)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid and amine in DCM, add triethylamine.
-
Add thionyl chloride to the mixture at room temperature.
-
Stir the reaction for 5-20 minutes at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with 1N HCl and 1N NaOH.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to afford the amide.
Protocol 3: Amide Synthesis using n-Propylphosphonic anhydride (T3P®)[5]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
Pyridine (or other suitable base) (2.0 eq)
-
T3P® (50% solution in a suitable solvent like ethyl acetate) (1.5 eq)
-
Ethyl acetate (or other suitable solvent)
Procedure:
-
To a solution of the carboxylic acid and amine in ethyl acetate, add pyridine.
-
Cool the mixture to 0°C.
-
Slowly add the T3P® solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by crystallization or column chromatography if necessary.
Visualizing the Process: Experimental Workflows
The following diagrams illustrate the general experimental workflows for amide synthesis using each of the compared reagents.
Figure 1: General workflow for amide synthesis using this compound.
Figure 2: General workflow for one-pot amide synthesis using thionyl chloride.
Figure 3: General workflow for amide synthesis using T3P®.
Comparative Analysis: A Logical Overview
The choice of a coupling reagent for large-scale synthesis involves a trade-off between several factors. The following diagram provides a logical relationship for the cost-benefit analysis.
Figure 4: Cost-benefit analysis of amide coupling reagents for large-scale synthesis.
Conclusion
For large-scale amide synthesis, a holistic view of the process is essential. While thionyl chloride offers a low-cost entry point, the hidden costs associated with safety infrastructure and waste management can be substantial. This compound , due to its high cost and safety concerns, is generally not a viable option for industrial-scale production unless its specific reactivity is absolutely required for a particular transformation that cannot be achieved with other reagents.
T3P® presents a compelling case for modern, large-scale synthesis. Its favorable safety profile, ease of workup, and high efficiency can offset its moderate initial cost, leading to a more streamlined, safer, and ultimately more economical manufacturing process. For drug development professionals and scientists focused on scalable and sustainable chemistry, T3P® represents a robust and reliable choice for amide bond formation.
References
A Comparative Guide to Assessing the Purity of Synthesized 6-Nitropyridine-2-carbonyl chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is paramount to the integrity and reproducibility of their work. This guide provides a comparative assessment of the purity of 6-Nitropyridine-2-carbonyl chloride and its common alternatives, 4-Nitrobenzoyl chloride and 3,5-Dinitrobenzoyl chloride. This analysis is supported by a summary of quantitative data, detailed experimental protocols for key analytical techniques, and a visual representation of the experimental workflow.
Data Presentation: A Comparative Analysis of Purity
The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most common methods employed. The following table summarizes the typical purity levels and common impurities for these compounds.
| Compound | Typical Purity (%) | Common Impurities | Primary Analytical Method(s) |
| This compound | ≥ 97% | 6-Nitropyridine-2-carboxylic acid, residual starting materials, and solvent residues. | HPLC, GC-MS, ¹H NMR |
| 4-Nitrobenzoyl chloride | ≥ 98%[1] | 4-Nitrobenzoic acid, residual thionyl chloride, and chlorinated byproducts. | HPLC, GC-MS |
| 3,5-Dinitrobenzoyl chloride | ≥ 98% | 3,5-Dinitrobenzoic acid, residual chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), and byproducts of nitration.[2][3] | HPLC, GC-MS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity assessment are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of the main compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% phosphoric acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile. Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. The primary impurity, the corresponding carboxylic acid, will have a shorter retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane.
-
Analysis: Inject 1 µL of the sample solution. Impurities are identified by their mass spectra and retention times, and their relative abundance can be estimated from the peak areas.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination
qNMR provides a direct and accurate measurement of the absolute purity of a compound without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble and stable (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution.
-
-
NMR Parameters:
-
A 90° pulse angle.
-
A relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[4]
Visualization of the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process for synthesized this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Decision-making process based on the results of the purity analysis.
References
A Comparative Benchmarking of Amide Coupling Reagents: 6-Nitropyridine-2-carbonyl chloride vs. HATU and HBTU
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of organic synthesis. The choice of coupling reagent is paramount to the success of these reactions, influencing yield, reaction time, and the preservation of stereochemical integrity. This guide provides an objective comparison of 6-Nitropyridine-2-carbonyl chloride against two of the most widely used uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Performance Characteristics: A Comparative Overview
The selection of a coupling reagent is often a trade-off between reactivity, stability, and the potential for side reactions such as racemization. The following table summarizes the key performance indicators for each reagent, with the data for this compound being inferred from the general performance of acyl chlorides in amide synthesis.
| Feature | This compound (as an Acyl Chloride) | HATU (Uronium-based) | HBTU (Uronium-based) |
| Reactivity | High to very high | Very high | High |
| Reaction Time | Typically short (minutes to a few hours) | Fast (often complete within 1-2 hours) | Fast (often complete within 1-2 hours) |
| Yields | Generally good to excellent, even with hindered substrates.[1][2] | Generally very high | Generally very high |
| Racemization | Can be significant, especially without careful control of reaction conditions. | Low, known for its ability to suppress racemization. | Low, effective at minimizing racemization.[3] |
| Handling | Moisture-sensitive, often generated in situ. | Stable solid, can be weighed in air. | Stable solid, can be weighed in air. |
| Byproducts | HCl (requires a base to neutralize) | Tetramethylurea, HOAt | Tetramethylurea, HOBt |
| Cost-effectiveness | Generally lower cost of starting materials (e.g., thionyl chloride) | Higher cost | Moderate to high cost |
Mechanisms of Action: Acyl Chloride vs. Uronium Reagents
The fundamental difference between these coupling reagents lies in their mechanism of carboxylic acid activation.
This compound , as an acyl chloride, is a highly reactive electrophile. It directly reacts with a nucleophilic amine to form the amide bond, with the elimination of hydrochloric acid. This high reactivity, however, can sometimes lead to side reactions and racemization if not properly controlled.
HATU and HBTU are uronium-based reagents that activate a carboxylic acid to form an active ester. This active ester is more stable than an acyl chloride, which helps to minimize racemization. The subsequent reaction with an amine is still highly efficient, leading to the desired amide. The presence of the HOAt (in HATU) or HOBt (in HBTU) moiety is crucial for their effectiveness in suppressing racemization.
References
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of 6-Nitropyridine-2-carbonyl chloride: A Step-by-Step Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 6-Nitropyridine-2-carbonyl chloride. The following procedures are designed to mitigate risks and ensure the safe neutralization and disposal of this reactive compound. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety Precautions
This compound is a reactive and hazardous substance. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile or butyl rubber gloves. |
| Protective Clothing | A fully-buttoned lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood is required. For spills or inadequate ventilation, a respirator may be necessary. |
Spill Management
In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1] The contained material should then be carefully transferred to a sealed, compatible waste container for disposal. For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's environmental health and safety department.
Step-by-Step Disposal Protocol
Unused or waste this compound must be neutralized before disposal. Acyl chlorides react vigorously with water and other nucleophiles; therefore, a controlled quenching process is essential.
Experimental Protocol: Neutralization (Quenching)
This protocol details the safe conversion of this compound into less reactive compounds.
Materials:
-
This compound to be disposed of
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
An ice bath
-
A quenching solution (choose one from the table below)
-
A pH indicator or pH meter
| Quenching Agent | Reaction and Products | Cautions |
| 1. Sodium Bicarbonate Solution (5-10%) | Reacts to form 6-nitropyridine-2-carboxylic acid sodium salt, sodium chloride, and carbon dioxide gas. | Recommended Method. The reaction can be vigorous and produce gas. Add the acyl chloride slowly to the bicarbonate solution. |
| 2. Water | Reacts to form 6-nitropyridine-2-carboxylic acid and hydrochloric acid (HCl).[1] | The reaction is exothermic and produces corrosive HCl gas. This should be done with extreme caution and in a highly efficient fume hood. |
| 3. Alcohols (e.g., Methanol or Ethanol) | Reacts to form the corresponding ester (e.g., methyl 6-nitropyridine-2-carboxylate) and HCl.[1] | Similar to water, this reaction is exothermic and generates HCl gas. |
Procedure:
-
Preparation: In a chemical fume hood, place the chosen quenching solution in the reaction vessel and begin stirring. For exothermic reactions, place the vessel in an ice bath to control the temperature.
-
Slow Addition: Slowly and carefully add the this compound to the quenching solution using the dropping funnel. Control the rate of addition to manage the reaction rate and prevent excessive heat or gas evolution.
-
Reaction Completion: Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
Neutralization Verification: Check the pH of the resulting solution. If an acidic quenching agent was used (water or alcohol), neutralize the solution by slowly adding a base, such as sodium bicarbonate, until the pH is neutral (pH 6-8).
-
Final Disposal: The neutralized solution can now be transferred to a properly labeled hazardous waste container for collection by your institution's waste disposal service.[2] Never pour the neutralized solution down the drain without consulting your local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
